7-Oxaspiro[3.5]nonan-5-one
Description
BenchChem offers high-quality 7-Oxaspiro[3.5]nonan-5-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-Oxaspiro[3.5]nonan-5-one including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
Molecular Formula |
C8H12O2 |
|---|---|
Molecular Weight |
140.18 g/mol |
IUPAC Name |
7-oxaspiro[3.5]nonan-9-one |
InChI |
InChI=1S/C8H12O2/c9-7-6-10-5-4-8(7)2-1-3-8/h1-6H2 |
InChI Key |
XKCYEOLFZIZQSA-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(C1)CCOCC2=O |
Origin of Product |
United States |
Application Notes and Protocols: Synthesis of 7-oxaspiro[3.5]nonan-5-one from Cyclic Ketones
Introduction
Spirocyclic oxetanes, four-membered oxygen-containing heterocycles, are increasingly vital motifs in medicinal chemistry and drug discovery.[1] Their incorporation into molecular structures can significantly modulate key physicochemical properties such as polarity, lipophilicity, and metabolic stability. Specifically, oxetanes can enhance aqueous solubility, improve metabolic profiles by reducing susceptibility to cytochrome P450 enzymes, and act as bioisosteres for common functional groups like gem-dimethyl or carbonyl groups.[1][2][3] The rigid, three-dimensional nature of spirocyclic systems offers predictable exit vectors for substituents, enabling more selective interactions with biological targets.[1]
This application note provides a detailed guide to the synthesis of a specific spirocyclic oxetane, 7-oxaspiro[3.5]nonan-5-one, from a cyclic ketone precursor. The primary synthetic strategy discussed is the Paternò-Büchi reaction, a photochemical [2+2] cycloaddition, which is a powerful and direct method for constructing the strained oxetane ring.[4][5][6]
The Paternò-Büchi Reaction: A Mechanistic Overview
The Paternò-Büchi reaction is a cornerstone of photochemistry, involving the [2+2] cycloaddition of an electronically excited carbonyl compound with a ground-state alkene to yield an oxetane.[4][5][6] The reaction is initiated by the photoexcitation of the carbonyl compound to its first excited singlet state (S₁) or, following intersystem crossing, its first excited triplet state (T₁).[6][7]
The regioselectivity of the Paternò-Büchi reaction is a critical consideration and is dictated by the stability of the 1,4-biradical intermediate formed upon the initial bond formation between the excited carbonyl and the alkene.[4][6] The more stable biradical intermediate will preferentially form, leading to the major regioisomer of the oxetane product.
Reaction Mechanism: Paternò-Büchi Cycloaddition
Caption: General mechanism of the Paternò-Büchi reaction.
Experimental Protocol: Synthesis of 7-oxaspiro[3.5]nonan-5-one
This protocol details the synthesis of 7-oxaspiro[3.5]nonan-5-one via the photochemical cycloaddition of cyclohexanone and a suitable alkene.
Materials and Equipment
| Reagent/Equipment | Specifications |
| Cyclohexanone | Reagent grade, freshly distilled |
| Alkene (e.g., Maleic Anhydride) | Reagent grade |
| Solvent (e.g., Acetonitrile) | Anhydrous, spectroscopic grade |
| Photoreactor | Equipped with a medium-pressure mercury lamp (e.g., 300 nm) |
| Reaction Vessel | Quartz tube |
| Magnetic Stirrer | Standard laboratory grade |
| Rotary Evaporator | Standard laboratory grade |
| Chromatography Column | Glass, appropriate size for purification |
| Silica Gel | 60 Å, 230-400 mesh |
| Solvents for Chromatography | Hexanes, Ethyl Acetate (HPLC grade) |
| NMR Spectrometer | For product characterization |
| Mass Spectrometer | For molecular weight confirmation |
Step-by-Step Protocol
-
Reaction Setup:
-
In a quartz reaction tube, dissolve cyclohexanone (1.0 eq) and maleic anhydride (1.2 eq) in anhydrous acetonitrile to achieve a concentration of approximately 0.1 M for the ketone.[8]
-
Purge the solution with nitrogen or argon for 15-20 minutes to remove dissolved oxygen, which can quench the excited triplet state of the ketone.
-
Seal the reaction tube and place it in the photoreactor.
-
-
Photochemical Reaction:
-
Irradiate the reaction mixture with a medium-pressure mercury lamp (e.g., 300 nm) at room temperature.[8]
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC) at regular intervals. The reaction time can vary depending on the specific setup and scale. A notable challenge is the potential for dimerization of the alkene (e.g., maleic anhydride) and polymerization, which can compete with the desired oxetane formation.[8]
-
-
Workup:
-
Once the reaction is complete (indicated by the consumption of the limiting reagent), remove the reaction tube from the photoreactor.
-
Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the solvent.
-
-
Purification:
-
Purify the crude product by column chromatography on silica gel.
-
Use a gradient of ethyl acetate in hexanes as the eluent to separate the desired spirocyclic oxetane from unreacted starting materials and side products.
-
Collect the fractions containing the product and combine them.
-
Remove the solvent under reduced pressure to yield the purified 7-oxaspiro[3.5]nonan-5-one.
-
Telescoped Three-Step Sequence for Functionalized Derivatives
For the synthesis of more complex, functionalized spirocyclic oxetanes, a telescoped three-step procedure can be employed. This involves the initial Paternò-Büchi reaction, followed by in-situ nucleophilic opening of the anhydride (if used as the alkene), and subsequent coupling of the resulting carboxylic acid.[8] This approach avoids the difficult purification of the intermediate carboxylic acids and allows for the generation of diverse derivatives from a single photochemical step.[8]
Experimental Workflow
Caption: A streamlined workflow for the synthesis and purification.
Characterization
The structure and purity of the synthesized 7-oxaspiro[3.5]nonan-5-one should be confirmed by standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra will confirm the connectivity and stereochemistry of the spirocyclic oxetane.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will verify the molecular weight of the product.
Troubleshooting and Considerations
-
Low Yield: Low yields can be attributed to several factors, including inefficient photoexcitation, quenching of the excited state, and competing side reactions like alkene dimerization or polymerization.[8] Ensure the solvent is anhydrous and the reaction is thoroughly deoxygenated. The choice of wavelength for irradiation is also critical; it should be a wavelength where the ketone absorbs, and ideally, the alkene does not, to minimize direct excitation of the alkene.[8]
-
Byproduct Formation: The primary byproduct is often the dimer of the alkene.[8] Optimizing the concentration of the reactants and the irradiation time can help to minimize this.
-
Purification Challenges: The polarity of the spirocyclic oxetane may be similar to that of some byproducts, making chromatographic separation difficult. Careful selection of the eluent system is crucial.
Conclusion
The Paternò-Büchi reaction provides a direct and efficient route for the synthesis of 7-oxaspiro[3.5]nonan-5-one from cyclic ketones. This application note offers a detailed protocol and mechanistic insights to guide researchers in the successful synthesis and purification of this valuable spirocyclic oxetane. The principles and techniques described herein can be adapted for the synthesis of a variety of other spirocyclic oxetanes, which are promising scaffolds for the development of novel therapeutics.[2][3]
References
- Burkhard, J. A., Wuitschik, G., Rogers-Evans, M., Müller, K., & Carreira, E. M. (2010). Oxetanes in drug discovery: structural and synthetic insights.
- Wuitschik, G., Rogers-Evans, M., Müller, K., Fischer, H., Wagner, B., Schuler, F., ... & Carreira, E. M. (2010). Oxetanes in drug discovery: structural and synthetic insights. Journal of medicinal chemistry, 53(8), 3227-3246.
- Bull, J. A., & Croft, R. A. (2025). Synthetic oxetanes in drug discovery: where are we in 2025?. Journal of Medicinal Chemistry.
- Grygorenko, O. O., & Mykhailiuk, P. K. (2021). Spirocyclic Oxetanes: Synthesis and Properties. Request PDF.
- D'Auria, M. (2012).
- Mykhailiuk, P. K. (2021). Oxa-spirocycles: synthesis, properties and applications. Chemical Science, 12(35), 11654-11665.
- Albini, A., & Fagnoni, M. (2019). The Paternò-Büchi reaction - a comprehensive review. Photochemical & Photobiological Sciences, 18(10), 2297-2362.
- Taylor & Francis. (2025). Full article: Synthetic oxetanes in drug discovery: where are we in 2025?.
- Organic Chemistry Portal.
- YouTube. (2021). Paternò–Büchi Reaction Mechanism | Organic Chemistry.
- Benchchem. Application Notes and Protocols: Paternò-Büchi Reaction for Substituted Oxetane Synthesis.
- Abe, M., & Tachibana, K. (2008). Photochemical [2 + 2] cycloaddition reaction of carbonyl compounds with Danishefsky diene. Organic & Biomolecular Chemistry, 6(22), 4156-4158.
- Chuang, S. C., & Lin, W. S. (2012). Photo-Induced Cycloaddition Reactions of α-Diketones and Transformations of the Photocycloadducts. Molecules, 17(7), 8466-8488.
- YouTube. (2023).
- Bach, T., & M महानगर, S. (2025). Oxetane Cleavage Pathways in the Excited State: Photochemical Kinetic Resolution as an Approach to Enantiopure Oxetanes. Journal of the American Chemical Society.
- Benchchem. Application Notes and Protocols for Photochemical [2+2] Cycloadditions.
- Sarkar, D. (2019). [2+2] Photochemical Cycloaddition in Organic Synthesis. European Journal of Organic Chemistry, 2019(44), 7249-7261.
- Linger, J. G., Johnson, D. K., & Beckham, G. T. (2017). Biological Conversion of Cyclic Ketones from Catalytic Fast Pyrolysis with Pseudomonas putida KT2440. ACS Sustainable Chemistry & Engineering, 5(10), 9143-9151.
- Bower, J. F., & Matier, C. D. (2022). Synthesis of functionalized spirocyclic oxetanes through Paternò–Büchi reactions of cyclic ketones and maleic acid derivatives.
- Jo, W., Scholz, J. K., Lyu, H., Liu, P., & Chen, P. (2025). Size‐Programmable Matteson‐Type Annulation: Construction of Spirocycles from Simple Cyclic Ketones.
- ResearchGate. (2022). (PDF)
- Jo, W., Scholz, J. K., Lyu, H., Liu, P., & Chen, P. (2024).
- Sloop, J. C. (2014). Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings. International Journal of Organic Chemistry, 4(3), 209-218.
- ResearchGate.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Oxetanes in drug discovery: structural and synthetic insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Oxetane Synthesis through the Paternò-Büchi Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Paterno-Buechi Reaction [organic-chemistry.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. The Paternò-Büchi reaction - a comprehensive review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis of functionalized spirocyclic oxetanes through Paternò–Büchi reactions of cyclic ketones and maleic acid derivatives - Chemical Communications (RSC Publishing) DOI:10.1039/D2CC06459F [pubs.rsc.org]
Application Note: Functionalization of the C5 Ketone in Sterically Demanding Spiro Scaffolds
This Application Note is designed for medicinal chemists and process scientists addressing the specific reactivity challenges of spirocyclic ketones.
Abstract
The incorporation of spirocyclic scaffolds (e.g., spiro[2.3]hexane, spiro[3.3]heptane) is a dominant strategy in modern drug discovery to increase
Introduction: The Steric & Electronic Landscape
In spiro scaffolds, the ketone located on the ring adjacent to the spiro center (often C5 in spiro[2.3]hexane or C6 in spiro[3.3]heptane systems) is not a typical aliphatic ketone.[1]
-
Steric Shielding: The orthogonal ring creates a "neopentyl-like" environment, blocking the Burgi-Dunitz trajectory for nucleophiles.[1]
-
Ring Strain: Reagents that require significant rehybridization (
) may be disfavored if they exacerbate torsional strain.[1] -
The "Gem-Dimethyl" Effect: The spiro center acts as a rigid gem-dimethyl group, accelerating cyclization but retarding intermolecular addition.[1]
Decision Matrix: Reagent Selection
The following decision tree outlines the optimal reagent choice based on the desired transformation and steric severity.
Figure 1: Strategic reagent selection for hindered spiro-ketones.[1] Note the shift from "textbook" reagents (Wittig, NaBH(OAc)3) to "forcing" reagents (Tebbe, Ti(OiPr)4).[1]
Protocol A: Reductive Amination via Titanium(IV) Isopropoxide
Standard reductive amination using sodium triacetoxyborohydride (STAB) often stalls at the hemiaminal stage due to the steric bulk of the spiro center.[1] The use of Titanium(IV) isopropoxide [Ti(OiPr)4] is critical.[1] It acts as a Lewis acid to activate the carbonyl and a water scavenger to drive the equilibrium toward the imine/enamine species before the reducing agent is introduced [1].[1]
Materials
-
Spiro-ketone substrate (1.0 equiv)[1]
-
Amine (1.2 – 1.5 equiv)[1]
-
Titanium(IV) isopropoxide (1.5 – 2.0 equiv)[1]
-
Sodium Borohydride (NaBH4) (2.0 equiv)[1]
-
Solvent: Anhydrous THF or Methanol[1]
Step-by-Step Procedure
-
Imine Formation (The Critical Step):
-
In a flame-dried flask under
, dissolve the spiro-ketone (1.0 equiv) and the amine (1.2 equiv) in anhydrous THF (0.5 M). -
Add Ti(OiPr)4 (1.5 equiv) dropwise.[1] Note: The solution often turns slightly yellow/orange.[1]
-
Stir at ambient temperature for 6–12 hours.
-
Checkpoint: Monitor by TLC/LCMS.[1] You should see the disappearance of the ketone and formation of the imine (often less polar).[1] Do not proceed until the ketone is consumed. [1]
-
Troubleshooting: If conversion is low after 12h, heat to 50°C.[1]
-
-
Reduction:
-
Workup (Titanium Quench):
-
Crucial Step: Quench by adding 1N NaOH or saturated aqueous sodium potassium tartrate (Rochelle's salt).[1]
-
Stir vigorously for 1 hour until the white titanium emulsion breaks into two clear layers (or a filterable solid).
-
Filter through Celite if necessary, extract with EtOAc, and purify.
-
Protocol B: Methylenation using Tebbe’s Reagent
The Wittig reaction frequently fails on C5 spiro ketones due to the steric hindrance preventing the formation of the oxaphosphetane intermediate.[1] Tebbe’s Reagent (a titanium-aluminum methylene complex) is less basic and far more nucleophilic, making it the gold standard for this transformation [2].[1]
Materials
-
Spiro-ketone (1.0 equiv)[1]
-
Tebbe’s Reagent (0.5 M in toluene, 1.2 equiv)[1]
-
Pyridine (dry, 1 drop, optional catalyst)
-
Solvent: Anhydrous THF
Step-by-Step Procedure
-
Preparation:
-
Addition:
-
Quench (Safety Critical):
Protocol C: Gem-Difluorination with Deoxo-Fluor®
Converting the C5 ketone to a gem-difluoro group is a common bioisosteric replacement for the carbonyl oxygen.[1] DAST is historically used but is thermally unstable and prone to causing Wagner-Meerwein rearrangements in strained spiro rings.[1] Deoxo-Fluor® (Bis(2-methoxyethyl)aminosulfur trifluoride) is the superior choice due to higher thermal stability and better functional group tolerance [3].[1]
Comparative Data: DAST vs. Deoxo-Fluor[1][4][5][6][7]
| Feature | DAST | Deoxo-Fluor® |
| Thermal Stability | Decomposes >90°C (Explosive risk) | Stable up to ~140°C |
| Substrate Scope | Limited with hindered ketones | Excellent for hindered ketones |
| By-products | Elimination (Vinyl fluoride) common | Lower elimination rates |
| Physical State | Fuming liquid | Liquid (less fuming) |
Step-by-Step Procedure
-
Setup:
-
Use a Teflon or polypropylene vessel if possible (glass is acceptable for short durations, but HF is generated).[1]
-
Dissolve spiro-ketone (1.0 equiv) in anhydrous DCM.
-
-
Reaction:
-
Quench:
-
Pour reaction mixture slowly into saturated aqueous
. Do not add water to the reaction; add reaction to the bicarbonate. [1]
-
Protocol D: Stereoselective Reduction
Creating a chiral alcohol at the C5 position allows for vector exploration.[1] The choice of reducing agent dictates the diastereoselectivity based on the "Steric Approach Control."[1]
-
L-Selectride: Bulky hydride source.[1] Attacks from the least hindered face (usually away from the spiro center), forcing the hydroxyl group into the more hindered (pseudo-axial) position.[1]
-
NaBH4: Small hydride source.[1] Attacks from the axial trajectory (or less hindered cone), often yielding the thermodynamic product (pseudo-equatorial).[1]
Figure 2: Stereodivergent reduction strategies.[1] L-Selectride leverages the steric bulk of the spiro-ring to direct hydride attack.[1]
References
-
Bhattacharyya, S. (1995).[1] "Titanium(IV) isopropoxide mediated reductive amination of carbonyl compounds." Journal of the Chemical Society, Perkin Transactions 1, (9), 1355–1360.
-
Pine, S. H., et al. (1985).[1][2] "Titanium-mediated methylene-transfer reactions. Direct conversion of esters into vinyl ethers." Journal of Organic Chemistry, 50(8), 1212–1216. [1]
-
Lal, G. S., et al. (1999).[1][6] "Bis(2-methoxyethyl)aminosulfur trifluoride: a new broad-spectrum deoxofluorinating agent with enhanced thermal stability."[1][6] Journal of Organic Chemistry, 64(19), 7048–7054. [1]
Sources
- 1. Tebbe's reagent - Wikipedia [en.wikipedia.org]
- 2. Tebbe Reagent | Chem-Station Int. Ed. [en.chem-station.com]
- 3. Tebbe reagent and Petasis reagent - Santiago Lab [sigutlabs.com]
- 4. Ketone to Difluoro - Common Conditions [commonorganicchemistry.com]
- 5. The Stereoselective Reductions of Ketones to the Most Thermodynamically Stable Alcohols Using Lithium and Hydrated Salts of Common Transition Metals [organic-chemistry.org]
- 6. Difluoroalkane synthesis by fluorination or substitution [organic-chemistry.org]
Application Note: Strategic Execution of Grignard Additions to 7-Oxaspiro[3.5]nonan-5-one for the Synthesis of Spirocyclic Tertiary Alcohols
Abstract
This document provides a detailed guide for the nucleophilic addition of Grignard reagents to 7-oxaspiro[3.5]nonan-5-one, a valuable spirocyclic building block in medicinal chemistry. The inherent three-dimensionality of this scaffold offers a unique starting point for developing novel therapeutics.[1] This application note outlines the critical mechanistic considerations, particularly the chemoselective challenge posed by the strained oxetane ring, and provides a robust, step-by-step protocol for synthesizing the corresponding tertiary alcohols. We address key experimental parameters, troubleshooting, and expected outcomes to enable researchers in drug discovery and organic synthesis to successfully utilize this versatile transformation.
Introduction and Mechanistic Rationale
The Grignard reaction is a cornerstone of organic synthesis for forming carbon-carbon bonds, typically by adding an organomagnesium halide to a carbonyl compound to produce an alcohol.[2][3][4] When applied to 7-oxaspiro[3.5]nonan-5-one, this reaction provides access to a diverse array of spirocyclic tertiary alcohols, structures of significant interest for their rigid conformations and potential to improve pharmacological properties.
However, the substrate presents a unique challenge. In addition to the target ketone carbonyl, the molecule contains an oxetane ring. While most ethers are unreactive towards Grignard reagents, strained three- and four-membered rings, such as epoxides and oxetanes, can undergo nucleophilic ring-opening.[5][6] Therefore, successful synthesis hinges on achieving high chemoselectivity for carbonyl addition over oxetane cleavage.
Key Mechanistic Considerations:
-
Carbonyl Addition (Desired Pathway): The primary reaction involves the nucleophilic attack of the Grignard reagent's carbanion on the electrophilic carbonyl carbon. This is generally a rapid process, forming a tetrahedral magnesium alkoxide intermediate which, upon acidic workup, yields the tertiary alcohol.[4][6]
-
Oxetane Ring-Opening (Potential Side Reaction): The Grignard reagent can also attack one of the α-carbons of the oxetane, leading to ring-opening and the formation of a primary alcohol after a three-carbon chain extension. This pathway is typically slower than carbonyl addition but can be promoted by higher temperatures or prolonged reaction times.[5]
-
Stereoselectivity: The Grignard reagent can approach the planar carbonyl from two faces. The stereochemical outcome is dictated by steric hindrance. Nucleophilic attack is expected to occur from the less hindered face of the spirocyclic system, leading to a predominant diastereomer.[7]
To favor the desired 1,2-addition to the ketone, the reaction must be performed under carefully controlled, low-temperature conditions to exploit the higher reactivity of the carbonyl group.
Figure 1: Reaction pathways for the Grignard addition to 7-oxaspiro[3.5]nonan-5-one.
Detailed Experimental Protocol
This protocol provides a general method applicable to various Grignard reagents. It is crucial that all glassware is oven-dried and the reaction is conducted under an inert atmosphere (e.g., Argon or Nitrogen) to prevent quenching of the highly basic Grignard reagent.[8]
Materials and Reagents
-
7-Oxaspiro[3.5]nonan-5-one
-
Grignard reagent (e.g., Methylmagnesium bromide, 3.0 M in Et₂O)
-
Anhydrous tetrahydrofuran (THF), inhibitor-free
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Solvents for chromatography (e.g., Ethyl acetate, Hexanes)
-
Silica gel for column chromatography
Step-by-Step Procedure
Figure 2: General experimental workflow for the Grignard addition protocol.
-
Reaction Setup: To an oven-dried, 50 mL round-bottom flask equipped with a magnetic stir bar, add 7-oxaspiro[3.5]nonan-5-one (e.g., 500 mg, 3.57 mmol, 1.0 equiv).
-
Inert Atmosphere: Seal the flask with a rubber septum, and purge with argon or nitrogen for 10-15 minutes.
-
Solvent Addition: Add anhydrous THF (15 mL) via syringe to dissolve the ketone.
-
Cooling: Cool the reaction mixture to -78 °C using a dry ice/acetone bath.
-
Grignard Reagent Addition: Slowly add the Grignard reagent (e.g., methylmagnesium bromide, 3.0 M solution, 1.3 mL, 3.93 mmol, 1.1 equiv) dropwise via syringe over 20 minutes. Maintain the internal temperature below -70 °C. A slight exotherm may be observed.
-
Reaction: Stir the mixture at -78 °C. Monitor the reaction progress by thin-layer chromatography (TLC) until the starting ketone is fully consumed (typically 1-3 hours).
-
Quenching: While the flask is still at -78 °C, carefully and slowly quench the reaction by adding saturated aqueous NH₄Cl solution (10 mL) dropwise. This is a crucial step to neutralize the basic alkoxide without using a strong acid that could degrade the product.[9]
-
Extraction: Allow the mixture to warm to room temperature. Transfer the contents to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Washing and Drying: Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.[10]
-
Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude tertiary alcohol.
-
Purification: Purify the crude product by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the pure spirocyclic tertiary alcohol.[9]
Data Summary and Expected Outcomes
The choice of Grignard reagent and adherence to the protocol will influence the reaction's success. The following table provides a summary of expected outcomes for representative Grignard reagents.
| Grignard Reagent | Stoichiometry (eq.) | Temp (°C) | Approx. Time (h) | Expected Yield | Key Considerations |
| MeMgBr | 1.1 - 1.2 | -78 | 1 - 2 | 85 - 95% | Highly reactive; maintain low temperature to prevent side reactions. |
| PhMgBr | 1.2 - 1.5 | -78 to 0 | 2 - 4 | 70 - 85% | Less reactive; may require warming to 0 °C for full conversion. |
| VinylMgBr | 1.2 - 1.5 | -78 | 2 - 3 | 75 - 90% | Useful for introducing a handle for further functionalization (e.g., metathesis). |
| i-PrMgBr | 1.5 - 2.0 | -78 to 0 | 3 - 5 | 50 - 70% | Sterically hindered; may give lower yields or require longer reaction times.[2][7] |
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Reaction | - Inactive Grignard reagent (decomposed by moisture/air).- Poor quality starting materials or wet solvent. | - Use a freshly opened bottle of Grignard reagent or titrate it before use.- Ensure all glassware is rigorously dried and solvents are anhydrous. |
| Recovery of Starting Material | - Insufficient Grignard reagent.- Reaction temperature too low for a less reactive reagent. | - Increase stoichiometry of the Grignard reagent to 1.5-2.0 equivalents.- Allow the reaction to slowly warm to 0 °C after initial addition at -78 °C. |
| Formation of Ring-Opened Side Product | - Reaction temperature was too high.- Reaction was left for an excessive amount of time. | - Strictly maintain the reaction temperature at -78 °C during addition and stirring.- Quench the reaction as soon as TLC indicates full consumption of the starting ketone. |
| Complex Mixture of Products | - Acidic workup was used.- Grignard reagent contained impurities. | - Always use a buffered or neutral quench like saturated aq. NH₄Cl.- Use high-purity, commercially available Grignard reagents. |
Conclusion
The Grignard addition to 7-oxaspiro[3.5]nonan-5-one is a powerful method for synthesizing novel spirocyclic tertiary alcohols. The key to a successful and high-yielding transformation is the precise control of reaction conditions, particularly temperature, to ensure chemoselective addition to the ketone in the presence of the labile oxetane ring. By following the detailed protocol and considering the troubleshooting advice provided, researchers can reliably access these valuable molecular scaffolds for applications in drug discovery and chemical biology.
References
- Filo. (2024, February 26). The mechanism for the reaction between Grignard reagent and oxetane to pr...
- Pace, V. (n.d.). Asymmetric addition of Grignard reagents to ketones: culmination of the ligand-mediated methodology allows modular construction of chiral tertiary alcohols.
-
Organic Chemistry Portal. (n.d.). Grignard Reaction. Retrieved from [Link]
-
Ashenhurst, J. (2015, December 10). Reactions of Grignard Reagents. Master Organic Chemistry. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 22). Conversion to ketones using Grignard reagents. Retrieved from [Link]
-
Chemistry Steps. (n.d.). The Grignard Reaction Mechanism. Retrieved from [Link]
-
Ashenhurst, J. (2011, October 14). Grignard Reagents For Addition To Aldehydes and Ketones. Master Organic Chemistry. Retrieved from [Link]
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Dalal Institute. (n.d.). Addition of Grignard Reagents, Organozinc and Organolithium Reagents to Carbonyl and Unsaturated Carbonyl Compounds. Retrieved from [Link]
-
Beilstein Journals. (n.d.). Spiro annulation of cage polycycles via Grignard reaction and ring-closing metathesis as key steps. Retrieved from [Link]
-
MOC. (2012, July 2). Addition of Grignard reagents to ketones. YouTube. Retrieved from [Link]
- Not Vailable. (n.d.). A computational study on addition of Grignard reagents to carbonyl compounds.
-
Kato, M., Kitahara, H., & Yoshikoshi, A. (n.d.). EFFICIENT SYNTHESIS OF SOME 2-OXASPIRO[3.5]NONA-1-ONES AS ANISATIN MODELS. Chemistry Letters | Oxford Academic. Retrieved from [Link]
- Not Vailable. (n.d.). Addition of Grignard reagents to nitriles to give ketones (after hydrolysis).
- Not Vailable. (n.d.). Optimization of Grignard Addition to Esters: Kinetic and Mechanistic Study of Model Phthalide using Flow Chemistry.
- Not Vailable. (n.d.). 14 Formation and reaction of a Grignard reagent.
-
Not Vailable. (n.d.). Ketenes. XV. Synthesis and reactions of 3,3-dimethyl-1-oxaspiro[3.5]nona-5,8-diene-2,7-dione. The Journal of Organic Chemistry. Retrieved from [Link]
-
Not Vailable. (n.d.). Distinguishing Organomagnesium Species in the Grignard Addition to Ketones with X‐Ray Spectroscopy - PMC. Retrieved from [Link]
-
Punthasee, P. (n.d.). UCF CHM2210 - Chapter 12.8 - Skill5.2 Retrosynthesis involving Grignard Reactions. Retrieved from [Link]
-
Organic Syntheses Procedure. (n.d.). 10 - Organic Syntheses Procedure. Retrieved from [Link]
-
ResearchGate. (n.d.). Grignard Reactions in Cyclopentyl Methyl Ether. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, March 16). 7: The Grignard Reaction (Experiment). Retrieved from [Link]
-
NIH. (2015, August 5). Spiro annulation of cage polycycles via Grignard reaction and ring-closing metathesis as key steps - PMC. Retrieved from [Link]
- Google Patents. (n.d.). Synthesis method of 2, 5-dioxa-8-azaspiro [3.5] nonane and salt thereof.
-
ChemSynthesis. (n.d.). 3-phenyl-1-oxaspiro[3.5]nonan-2-one. Retrieved from [Link]
-
Organic Syntheses Procedure. (n.d.). 5 - Organic Syntheses Procedure. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Grignard Reaction [organic-chemistry.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. youtube.com [youtube.com]
- 5. askfilo.com [askfilo.com]
- 6. The Grignard Reaction Mechanism - Chemistry Steps [chemistrysteps.com]
- 7. dalalinstitute.com [dalalinstitute.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. beilstein-journals.org [beilstein-journals.org]
- 10. www2.chem.wisc.edu [www2.chem.wisc.edu]
Application Note: Late-Stage Functionalization of Spirocyclic Ethers
Executive Summary & Strategic Importance
Spirocyclic ethers—specifically spirooxetanes, spirotetrahydrofurans, and spiro[3.3]heptane derivatives—have transcended their status as "exotic" curiosities to become privileged scaffolds in modern medicinal chemistry. They offer a high fraction of saturation (
However, their chemical inertness, which makes them metabolically stable, renders them difficult to diversify late in the synthetic sequence. Traditional methods often require de novo synthesis of the spirocycle to introduce a single substituent.
This guide details Late-Stage Functionalization (LSF) protocols designed to directly modify the C(sp³)–H bonds of the spirocyclic ether core. We focus on Hydrogen Atom Transfer (HAT) photocatalysis and Radical-Mediated (Minisci-type) couplings.[1] These methods are selected for their ability to preserve the strained spirocyclic ring while installing high-value pharmacophores.
Strategic Analysis: The Challenge of the Spirocycle
Before executing the protocols, the user must understand the reactivity profile of the substrate.
Reactivity Matrix
| Feature | Implication for LSF | Mitigation Strategy |
| Ring Strain | High in spirooxetanes (~26 kcal/mol). Susceptible to acid-catalyzed ring opening. | Avoid: Strong Lewis acids (e.g., |
| Steric Bulk | The quaternary spiro-center creates significant steric shielding of adjacent | Use: Highly reactive, small HAT catalysts (e.g., Quinuclidine, Chlorine radical) rather than bulky abstractors. |
| Electronic Deactivation | Oxygen lone pairs stabilize | Use: Polarity-matched radical pairs. Electrophilic radicals (e.g., from heteroaromatics) couple well with nucleophilic |
Decision Logic for Method Selection
Figure 1: Operational decision tree for selecting the functionalization pathway based on the target C-H bond environment.
Detailed Protocols
Protocol A: Photoredox -C-H Heteroarylation
Best for: Directly attaching a medicinal heterocycle (pyridine, isoquinoline) to the spirocyclic ether ring. Mechanism: Hydrogen Atom Transfer (HAT) via a quinuclidine radical cation.
Mechanistic Insight
This protocol relies on the synergy between an Iridium photocatalyst and a Hydrogen Atom Transfer (HAT) catalyst (Quinuclidine). The oxidized quinuclidine radical cation is sufficiently electrophilic to abstract a hydrogen atom from the
Materials & Reagents[2][3][4][5][6][7][8][9][10][11]
-
Photocatalyst:
(1 mol%) -
HAT Catalyst: 3-Acetoxyquinuclidine (5 mol%) or Quinuclidine (10 mol%)
-
Oxidant: Tetrabutylammonium persulfate (TBAP) or
(1.2 equiv) -
Substrate: Spirocyclic ether (1.0 equiv)
-
Coupling Partner: Heteroarene (e.g., Isoquinoline, Pyridine) (1.5 equiv)
-
Acid: TFA (1.0 equiv) or Phosphate buffer (pH 3.5)
-
Solvent: Acetonitrile/Water (3:1) or pure Acetonitrile (degassed)
-
Light Source: Blue LED (450 nm), Kessil or similar setup.
Step-by-Step Procedure
-
Preparation (Glovebox or Schlenk Line): In an 8 mL vial equipped with a stir bar, add the heteroarene (0.5 mmol), spirocyclic ether (0.5 mmol), Ir-catalyst (5.6 mg, 0.005 mmol), and HAT catalyst (3-acetoxyquinuclidine, 4.2 mg).
-
Additives: Add the oxidant (TBAP, 200 mg) and TFA (38
L). Note: TFA protonates the heteroarene, making it electron-deficient and receptive to radical attack. -
Solvation: Add degassed Acetonitrile (5 mL). Sparge with Nitrogen for 10 minutes if not in a glovebox.
-
Irradiation: Seal the vial and irradiate with Blue LEDs (approx. 2-5 cm distance) with vigorous stirring. Fan cooling is recommended to maintain temp < 35°C.
-
Monitoring: Monitor by LC-MS at 2, 6, and 12 hours. Look for the [M+Heteroarene-H]+ peak.
-
Workup: Dilute with saturated
(to neutralize TFA) and extract with DCM (3x). Dry over , concentrate, and purify via flash chromatography.
Self-Validating Checkpoint:
-
Color Change: The reaction often turns from yellow to dark orange/brown.
-
Control: Run a "Light/No Catalyst" control. If product forms without catalyst, you likely have background peroxide initiation (rare but possible).
Protocol B: Zinc Sulfinate Radical Functionalization (Baran Diversinates)
Best for: Installing alkyl/fluoroalkyl groups onto a spirocycle that contains an aromatic ring, OR using a spirocyclic-sulfinate to functionalize a drug core. Mechanism: Oxidative radical generation.[8]
Materials
-
Reagent: Zinc Sulfinate salt (e.g., DFMS for
, or custom spiro-sulfinate). -
Oxidant: TBHP (tert-Butyl hydroperoxide, 70% aq.)
-
Solvent: DMSO/Water (2.5:[8]1) or DCM/Water biphasic.
Step-by-Step Procedure
-
Setup: Dissolve the substrate (0.1 mmol) in DMSO (250
L). -
Reagent Addition: Add the Zinc Sulfinate (3.0 equiv).
-
Initiation: Cool to 0°C. Add TBHP (3.0 - 5.0 equiv) dropwise.
-
Reaction: Allow to warm to Room Temperature (RT) and stir for 4-12 hours.
-
Workup: Quench with saturated sodium thiosulfate (removes excess peroxide). Extract with Ethyl Acetate.
Visualizing the HAT Pathway
The following diagram illustrates the catalytic cycle for Protocol A, highlighting the critical radical crossover event.
Figure 2: Mechanistic cycle of Photoredox/HAT functionalization showing the generation of the key α-oxy radical species.
Troubleshooting & Optimization (The "Self-Validating" System)
A robust protocol includes failure analysis. Use this table to diagnose experimental issues.
| Observation | Diagnosis | Corrective Action |
| Low Conversion (<10%) | Catalyst Poisoning or Oxygen Quenching. | 1. Degas solvent more thoroughly (Freeze-Pump-Thaw). 2. Check if substrate has free amines (can quench radical cation); protect as carbamates. |
| Ring Opening (Aldehyde formation) | Acid sensitivity or Over-oxidation. | 1. Switch from TFA to Phosphate Buffer (pH 3.5). 2. Reduce reaction time. 3. Lower temperature to 0°C. |
| Regioisomeric Mixture | Multiple accessible | This is intrinsic to the substrate.[4] Spiro[3.3]heptanes are often symmetric. For non-symmetric ethers, the radical forms at the least sterically hindered |
| Precipitation | Solubility limit of persulfate. | Add water (up to 25% v/v) or switch to TBAP (organic soluble persulfate). |
References
-
MacMillan, D. W. C., et al. (2014).[9] "The direct arylation of ethers via the merger of photoredox mediated C–H functionalization and the Minisci reaction." Nature.
-
Baran, P. S., et al. (2012).[4] "Practical and innate carbon–hydrogen functionalization of heterocycles." Nature.
-
Bull, J. A., et al. (2016). "Spirocyclic oxetanes: Synthesis and properties." Chemical Reviews.
-
Carreira, E. M., et al. (2010). "Oxetanes as versatile elements in drug discovery and synthesis."[7] Angewandte Chemie International Edition.
-
SpiroChem Application Notes. (2023). "Photoredox catalysis enabling late-stage functionalization."
Sources
- 1. The Direct α-Arylation of Ethers via the Merger of Photoredox Mediated C–H Functionalization and the Minisci Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. baranlab.org [baranlab.org]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. Baran Diversinates™ [sigmaaldrich.com]
- 5. C–H activation-initiated spiroannulation reactions and their applications in the synthesis of spirocyclic compounds - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Late-Stage Functionalization [kofo.mpg.de]
- 7. researchgate.net [researchgate.net]
- 8. Reaction of Papaverine with Baran DiversinatesTM - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Photoredox-Catalyzed C–H Functionalization Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
Application Note: Coupling 7-oxaspiro[3.5]nonan-5-one with Heterocyclic Amines
Executive Summary & Strategic Rationale
This guide details the synthetic protocols for coupling 7-oxaspiro[3.5]nonan-5-one with heterocyclic amines (e.g., piperidines, morpholines, piperazines).[1]
The 7-oxaspiro[3.5]nonan-5-one scaffold represents a high-value "privileged structure" in modern medicinal chemistry.[1] Unlike traditional flat aromatic spacers, this spirocyclic core offers:
-
Increased Fsp³ Character: Enhances solubility and metabolic stability by reducing lipophilicity (LogD).
-
Vectorial Definition: The spiro-fusion creates a rigid, orthogonal exit vector for substituents, critical for exploring novel chemical space in GPCR and kinase targets.
-
Bioisosterism: It frequently serves as a metabolically stable surrogate for cyclohexanone or gem-dimethyl groups.
Critical Synthetic Challenge: The carbonyl group at the C5 position is neopentyl-like —it is located immediately adjacent to the quaternary spiro-carbon.[1] Consequently, this ketone is sterically encumbered.[1] Standard reductive amination conditions (e.g., NaBH(OAc)₃ alone) often result in sluggish kinetics or incomplete conversion when coupled with secondary heterocyclic amines.
This guide prioritizes a Titanium(IV) Isopropoxide-mediated protocol to overcome this steric barrier, alongside a standard protocol for less demanding substrates.[1]
Reaction Pathway & Logic
The coupling is achieved via Reductive Amination . The process involves the reversible formation of a hemiaminal/iminium intermediate, followed by irreversible reduction to the amine.
Decision Matrix: Which Protocol?
Figure 1: Decision matrix for selecting the appropriate reductive amination condition based on steric demand.
Experimental Protocols
Protocol A: Standard Reductive Amination (Primary Amines)
Recommended for coupling primary amines or unhindered nucleophiles where steric clash with the spiro-center is minimal.[1]
Reagents:
-
7-oxaspiro[3.5]nonan-5-one (1.0 equiv)[1]
-
Heterocyclic Amine (1.1 – 1.2 equiv)[1]
-
Sodium Triacetoxyborohydride (STAB) (1.5 equiv)[1]
-
Acetic Acid (AcOH) (1.0 equiv, optional but recommended)[1]
-
Solvent: 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)[1]
Step-by-Step Procedure:
-
Preparation: In a dry vial, dissolve 7-oxaspiro[3.5]nonan-5-one (e.g., 100 mg, 0.71 mmol) in anhydrous DCE (3.5 mL, 0.2 M).
-
Amine Addition: Add the heterocyclic amine (0.78 mmol) followed by Acetic Acid (41 µL, 0.71 mmol).
-
Note: Acid catalysis activates the ketone and aids iminium formation.
-
-
Equilibration: Stir at Room Temperature (RT) for 30–60 minutes.
-
Why? This allows the hemiaminal equilibrium to establish before the reducing agent is added.
-
-
Reduction: Add STAB (225 mg, 1.06 mmol) in one portion.
-
Reaction: Stir at RT for 12–24 hours under nitrogen. Monitor by LC-MS for the disappearance of the ketone (m/z ~140).
-
Quench: Quench with saturated aqueous NaHCO₃ (5 mL). Stir vigorously for 15 minutes until gas evolution ceases.
-
Workup: Extract with DCM (3 x 5 mL). Dry combined organics over Na₂SO₄, filter, and concentrate.[1]
Protocol B: Titanium(IV) Isopropoxide Mediated (Secondary/Hindered Amines)
Recommended for secondary heterocyclic amines (e.g., morpholine, piperazine) due to the steric hindrance at the C5 position.[1]
Reagents:
-
7-oxaspiro[3.5]nonan-5-one (1.0 equiv)[1]
-
Secondary Heterocyclic Amine (1.2 equiv)[1]
-
Titanium(IV) isopropoxide (Ti(OiPr)₄) (1.5 – 2.0 equiv)[1]
-
Sodium Borohydride (NaBH₄) (1.5 equiv)[1]
-
Solvent: Methanol (MeOH) (Absolute)[1]
Step-by-Step Procedure:
-
Complexation (Neat or THF): In a dry microwave vial or round-bottom flask, combine 7-oxaspiro[3.5]nonan-5-one (100 mg, 0.71 mmol) and the amine (0.85 mmol).
-
Lewis Acid Addition: Add Ti(OiPr)₄ (300 mg/315 µL, ~1.1 mmol) neat.
-
Mechanism:[2] The Titanium acts as a Lewis acid to activate the carbonyl and, crucially, as a water scavenger to drive the equilibrium toward the enamine/iminium species.
-
-
Imine Formation: Stir the neat mixture (or concentrated THF solution) at RT for 4–6 hours .
-
Optimization: If the amine is particularly bulky, heat to 60°C for 2 hours.[1]
-
-
Reduction: Dilute the viscous mixture with anhydrous MeOH (4 mL). Caution: Exothermic.
-
Cooling: Cool the solution to 0°C (ice bath).
-
Hydride Addition: Add NaBH₄ (40 mg, 1.06 mmol) portion-wise. (Gas evolution will occur).[1]
-
Completion: Allow to warm to RT and stir for 2 hours.
-
Quench (Critical Step): Add 1 mL of water to quench. A white precipitate (TiO₂) will form.[1]
-
Tip: To improve filtration, add 1N NaOH (2 mL) or saturated Rochelle's salt solution and stir for 30 minutes to break up the titanium emulsion.
-
-
Filtration: Filter through a Celite pad to remove titanium salts.[1] Wash the pad with MeOH/DCM.
-
Purification: Concentrate the filtrate and purify via Flash Column Chromatography (typically DCM:MeOH gradients).
Data Summary & Stoichiometry
| Component | Role | Equiv (Protocol A) | Equiv (Protocol B) | Notes |
| Spiro Ketone | Substrate | 1.0 | 1.0 | Limiting reagent |
| Amine | Nucleophile | 1.1 | 1.2 | Excess ensures conversion |
| Ti(OiPr)₄ | Lewis Acid / Scavenger | N/A | 1.5 - 2.0 | Essential for hindered ketones |
| Reducing Agent | Hydride Source | 1.5 (STAB) | 1.5 (NaBH₄) | STAB is milder; NaBH₄ used with Ti |
| Solvent | Medium | DCE or DCM | Neat -> MeOH | MeOH required for NaBH₄ step |
Troubleshooting & Optimization
-
Incomplete Conversion: If starting material remains in Protocol B, increase the initial imine formation time (Step 3) or temperature (up to 70°C in a sealed tube) before adding the reducing agent.
-
Cis/Trans Isomerism: The product will likely be a mixture of diastereomers (amine relative to the spiro-oxygen).[1]
-
Resolution: These isomers are often separable by silica chromatography or preparative HPLC. The major isomer usually places the amine equatorial (distal to the spiro ring) to minimize 1,3-diaxial interactions.
-
-
Titanium Emulsions: If the workup in Protocol B is messy, use saturated aqueous Rochelle’s salt (potassium sodium tartrate) . Stir the quenched reaction with Rochelle's salt for 1 hour; the layers will separate cleanly.
References
-
Spirocyclic Scaffolds in Drug Discovery: Burkhard, J. A., et al. "Synthesis and Structural Analysis of Spiro[3.3]heptanes as Rigidified Surrogates for the gem-Dimethyl Group."[1] Organic Letters, 2010.[1] Context: Establishes the utility of spiro-fused rings in improving physicochemical properties.[1]
-
Standard Reductive Amination (STAB): Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride."[1] Journal of Organic Chemistry, 1996. Context: The foundational text for Protocol A.
-
Titanium-Mediated Reductive Amination: Mattson, R. J., et al. "An Improved Method for Reductive Alkylation of Amines using Titanium(IV) Isopropoxide and Sodium Cyanoborohydride."[1][3] Journal of Organic Chemistry, 1990. Context: The authoritative source for Protocol B, specifically for hindered ketones.
-
Medicinal Chemistry of Spiro[3.5]nonanes: Carreira, E. M., & Fessard, T. C.[1][4] "Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities." Chemical Reviews, 2014.[1] Context: Reviews the specific synthesis and application of 4,6-spirocycles.
Sources
Improving yield in spiro[3.5]nonane ring closure reactions
Welcome to the technical support guide for the synthesis of the spiro[3.5]nonane scaffold. This guide is designed for researchers, medicinal chemists, and drug development professionals encountering challenges in constructing this valuable, yet sterically demanding, spirocyclic system. The inherent ring strain of the cyclobutane moiety within the spiro[3.5]nonane framework presents unique synthetic hurdles.[1][2] This document provides in-depth, field-proven insights in a question-and-answer format to help you troubleshoot common issues and optimize your reaction yields.
Frequently Asked Questions (FAQs)
Section 1: General Troubleshooting & Yield Optimization
Question 1: My spiro[3.5]nonane ring closure reaction is failing or providing disappointingly low yields (<10%). What are the fundamental parameters I should investigate first?
Answer: When a cyclization reaction fails, it's crucial to return to first principles before exploring more complex variables. The formation of the strained cyclobutane ring is often energetically unfavorable, making the reaction highly sensitive to subtle flaws in your setup and reagents.
Here is a systematic checklist to diagnose the issue:
-
Substrate Purity: The single most common cause of failure is impure starting material. Trace impurities can poison catalysts or initiate side reactions. Verify the purity of your precursor (e.g., the diene for RCM, or the tethered alkene/enone for [2+2] cycloadditions) by ¹H NMR, ¹³C NMR, and LC-MS. Repurify via column chromatography or distillation if necessary.
-
Reagent & Solvent Quality:
-
Anhydrous Conditions: Many catalysts, particularly organometallics like Grubbs' catalyst for RCM, are extremely sensitive to moisture and oxygen. Ensure all solvents are rigorously dried using an appropriate system (e.g., distillation over sodium/benzophenone or passage through activated alumina). Use fresh, anhydrous, inhibitor-free solvents.
-
Reagent Integrity: Reducing agents like NaBH₄ can decompose over time if not stored correctly.[3] Catalysts can lose activity. When in doubt, use a freshly opened bottle or test the reagent on a known, reliable reaction.
-
-
Reaction Concentration (The High Dilution Principle): Intramolecular reactions, such as ring closures, are in direct competition with intermolecular reactions (dimerization, polymerization). At high concentrations, molecules are more likely to encounter each other than to fold and react with themselves. To favor the desired intramolecular cyclization, the reaction must be run under high-dilution conditions, typically in the range of 0.001 M to 0.05 M.[4] A common technique is to use a syringe pump for the slow addition of the substrate to a large volume of solvent, keeping the instantaneous concentration of the substrate extremely low.
Question 2: I'm observing the formation of multiple side products that I cannot easily identify. What are the likely culprits?
Answer: The high ring strain energy of the spiro[3.5]nonane system (calculated to be significant, though less than spiropentane) means that alternative, less-strained products are often thermodynamically favored.[1][5][6][7][8][9]
Common side products include:
-
Intermolecular Dimers/Oligomers: As discussed above, this is the most common side reaction, addressed by employing high-dilution conditions.
-
Rearrangement Products: Cationic or radical intermediates can trigger rearrangements to relieve ring strain. For example, under acidic conditions or during carbocation formation, the four-membered ring might expand.[10]
-
Elimination Products: Instead of cyclizing, the starting material may undergo elimination, especially if the reaction is run at elevated temperatures.
-
Ring-Opened Products: In reactions like RCM, if the cyclization is slow, the catalyst might react with the solvent or other functional groups, leading to decomposition or stalling.[11][12]
A troubleshooting workflow for these issues is presented below.
Caption: Troubleshooting Decision Tree for Low Yields.
Section 2: Method-Specific Troubleshooting: Intramolecular [2+2] Photocycloaddition
The intramolecular [2+2] photocycloaddition is a powerful method for forming four-membered rings.[13] However, its success is highly dependent on precise control of photochemical parameters.
Question 3: My intramolecular [2+2] photocycloaddition to form the spiro[3.5]nonane core is inefficient. How can I optimize the photochemical conditions?
Answer: Photochemical reactions have a unique set of variables that must be optimized. Inefficiency often stems from a mismatch between the substrate's electronic properties and the reaction setup.
-
Wavelength Selection: The irradiating wavelength must be absorbed by the substrate (for direct excitation) or a sensitizer, but not by the product. Product absorption can lead to retro-[2+2] reactions, establishing an unfavorable photostationary state. Use a UV-Vis spectrophotometer to analyze the absorbance of both your starting material and product to identify a suitable wavelength window. Pyrex glass filters can be used to cut out short, high-energy UV wavelengths (<300 nm) that often cause decomposition.
-
Triplet Sensitizers: Direct irradiation can be inefficient. For many enone systems, a triplet sensitizer is required. The sensitizer absorbs the light, crosses to its triplet state, and then transfers that energy to the enone, promoting it to its reactive triplet state. The sensitizer's triplet energy (ET) must be higher than that of the substrate.
-
Acetone (ET ≈ 78 kcal/mol) is a common and effective sensitizer that can also be used as the solvent.
-
Benzophenone (ET ≈ 69 kcal/mol) is another classic choice for substrates with lower triplet energies.
-
-
Solvent Choice: The solvent can dramatically influence the reaction by affecting the stability of the excited state.[14][15] For [2+2] cycloadditions, non-polar solvents are often preferred to minimize charge-transfer interactions that can lead to side reactions. However, the ideal solvent must be determined empirically.
| Solvent | Dielectric Constant (ε) | Typical Outcome in [2+2] Reactions |
| Hexane | 1.9 | Often good for yield, minimizes polar side reactions. |
| Benzene | 2.3 | Can act as a sensitizer itself; good for many systems. |
| Dichloromethane | 9.1 | More polar; may be necessary for solubility but can sometimes lead to byproducts. |
| Acetonitrile | 37.5 | Highly polar; often used but can favor electron transfer pathways.[16] |
| Acetone | 21.0 | A polar choice, but primarily used for its role as a triplet sensitizer. |
Data compiled from various sources on solvent properties.[14][17]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Reactions of Cyclopropane and Cyclobutane | Pharmaguideline [pharmaguideline.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Accessing Cyclobutane Polymers: Overcoming Synthetic Challenges via Efficient Continuous Flow [2+2] Photopolymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. chemrxiv.org [chemrxiv.org]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. youtube.com [youtube.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Synthesis of spirocycles via ring closing metathesis of heterocycles carrying gem-diallyl substituents obtained via ring opening of (halomethyl)cyclopropanes with allyltributyltin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. scribd.com [scribd.com]
- 14. Solvent effects - Wikipedia [en.wikipedia.org]
- 15. communities.springernature.com [communities.springernature.com]
- 16. d-nb.info [d-nb.info]
- 17. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: 7-oxaspiro[3.5]nonan-5-one Intermediates
Classification: Spirocyclic Ether-Ketone Scaffolds Primary Application: Medicinal Chemistry (Bioisosteres, Metabolic Stability) Support Tier: Senior Application Scientist
Executive Summary
The 7-oxaspiro[3.5]nonan-5-one scaffold represents a class of rigid, spirocyclic intermediates increasingly favored in drug discovery to reduce lipophilicity and improve metabolic stability compared to planar aromatics. However, this structural advantage introduces distinct handling challenges.
Unlike flat aromatics that stack efficiently (crystallize easily), spirocycles are "globular" and rigid. This often leads to low melting points , high solubility in organic oils , and a tendency to "oil out" rather than crystallize from aqueous mixtures. Furthermore, the combination of the ether oxygen (7-position) and the ketone (5-position) creates a Lewis-basic core that can complicate silica purification.
This guide addresses the three most reported technical issues: Phase Separation (Oiling Out) , Purification Losses , and Volatility .
Part 1: Diagnostic Matrix
Identify your issue in the table below to jump to the relevant protocol.
| Symptom | Probable Cause | Technical Fix |
| Product forms a "gum" or oil at the bottom of the flask during workup. | Lattice Energy Mismatch: The compound's melting point is below the solvent boiling point, or impurities are depressing the MP.[1] | Switch to Emulsion Control Protocol (See Q&A #1). |
| Low recovery after rotary evaporation (Rotavap). | Sublimation/Volatility: Spiro[3.5] ketones have high vapor pressure due to globular shape and low MW (~140 g/mol ). | Use Controlled Vacuum Protocol ; Avoid high-vac < 5 mbar. |
| Compound streaks or "tails" on TLC/Flash Column. | Lewis Basicity: The ether/ketone oxygen interacts with acidic silanols on the silica gel. | Add 1% Triethylamine (TEA) to mobile phase or switch to Alumina. |
| Precipitation in DMSO stocks (Biological Assays). | Aqueous Shock: Rapid addition of DMSO stock to aqueous media causes kinetic crashing. | Use Stepwise Dilution or cyclodextrin additives. |
Part 2: Troubleshooting Guides (Q&A Format)
Issue 1: Synthesis & Workup (The "Oiling Out" Phenomenon)
User Question: "I performed the oxidation to generate the ketone. During the aqueous workup, the product separates as a sticky oil that refuses to crystallize, even though the literature suggests it should be a solid. How do I fix this?"
Scientist Response: This is the classic "Oiling Out" phenomenon common to spirocycles. Because the spiro-junction creates a 3D "ball" shape, these molecules struggle to pack into a crystal lattice.
The Mechanism: When a solution cools, if the temperature drops below the liquid-liquid phase separation (LLPS) boundary before it hits the crystallization boundary, the product separates as an oil.[2] Impurities in the crude mixture further depress the melting point.[1]
Corrective Protocol:
-
Do not freeze the oil: Putting the gummy oil in the freezer usually results in a glass, not a crystal.
-
The "Two-Solvent" Trituration:
-
Dissolve the oil in a minimum amount of MTBE (Methyl tert-butyl ether) or Diethyl Ether . (Avoid DCM; it is too good a solvent).
-
Add n-Heptane dropwise until slight turbidity persists.
-
Crucial Step: Add a seed crystal (if available) or scratch the glass surface.
-
Stir rapidly at room temperature (or slightly below, 10°C). Do not cool to -20°C yet. Rapid stirring helps the oil droplets collide with seeds and solidify.
-
-
The "Water Wash" Trick: If the oil persists, it may contain trapped solvent/impurities.[2] Redissolve in EtOAc, wash 3x with brine to remove trapped water/DMF, dry over Na₂SO₄, and re-attempt evaporation.
Issue 2: Purification & Chromatography
User Question: "I can't see the compound on UV, and it streaks across the column. My yield is 40% lower than expected."
Scientist Response: Two factors are at play here: detection limits and surface chemistry.
-
Detection: 7-oxaspiro[3.5]nonan-5-one lacks a conjugated pi-system. It has very weak UV absorbance (only the carbonyl n→π* transition around 280-290 nm, which is weak).
-
Solution: Do not rely on UV. Use KMnO₄ stain (ketones/ethers don't stain well, but impurities might) or Anisaldehyde/Vanillin stain (excellent for ketones, turns blue/purple).
-
Advanced: Use ELSD (Evaporative Light Scattering Detector) or RI (Refractive Index) detection if available.
-
-
Streaking: The oxygen atoms act as hydrogen bond acceptors (HBAs). They "stick" to the acidic protons on silica gel.
-
Solution: Pre-treat your silica column with 1% Triethylamine (TEA) in Hexanes before loading. Include 0.5% TEA in your elution solvent. This neutralizes the acidic sites.
-
Issue 3: Volatility & Storage
User Question: "I left the compound on the high-vacuum pump overnight to dry. By morning, 200mg was gone."
Scientist Response: Spirocyclic ketones of this molecular weight (~140-160 Da) are often volatile solids or liquids. The "globular" shape reduces intermolecular Van der Waals forces, increasing vapor pressure.
Handling Protocol:
-
Stop High-Vac: Dry on a rotavap at 20 mbar/30°C. Do not use a manifold high-vacuum (< 1 mbar) for extended periods unless the flask is at -78°C.
-
Storage: Store at -20°C under Argon. These ketones can slowly sublime even in a freezer if not tightly sealed.
Part 3: Visual Decision Trees (Graphviz)
Workflow 1: Resolving Solubility/Oiling Out Issues
Figure 1: Decision tree for managing phase separation (oiling out) in spirocyclic intermediates.
Workflow 2: Purification Strategy
Figure 2: Purification logic flow emphasizing the need for buffering and non-UV detection.
Part 4: Standardized Data Tables
Table 1: Recommended Solvent Systems
| Process | Recommended Solvent | Ratio | Notes |
| Extraction | DCM or EtOAc | N/A | DCM is excellent but may retain water; EtOAc is preferred for cleaner phase cuts. |
| TLC Eluent | Hexane / EtOAc | 3:1 to 1:1 | Add 1% Et₃N if streaking occurs. |
| Crystallization | MTBE / n-Heptane | 1:5 | Dissolve in MTBE first. Slow addition of Heptane. |
| Assay Stock | DMSO | 10 mM | Warning: May precipitate upon dilution into PBS. Use <1% final DMSO concentration. |
Table 2: Physical Property Estimates (Reference for Handling)
| Property | Estimate | Implication |
| State at RT | Low melting solid or Oil | Do not expect crystalline needles immediately. |
| Boiling Point | ~80-100°C @ 10 Torr | Volatile. Do not leave on high vacuum for >1 hour. |
| LogP | ~1.0 - 1.5 | Moderate lipophilicity. Soluble in organics, poor in water.[3][4] |
| UV Max | ~280 nm (weak) | Invisible on standard 254 nm UV lamp. |
Part 5: References & Further Reading
-
Carreira, E. M., & Fessard, T. C. (2014). "Spirocyclic Scaffolds in Medicinal Chemistry." Chemical Reviews, 114(16), 8257–8322.
-
Context: Authoritative review on the properties of spirocycles, including solubility and metabolic advantages.
-
-
Wuitschik, G., et al. (2010). "Oxetanes as Promising Modules in Drug Discovery." Angewandte Chemie International Edition, 49(48), 8900-8939.
-
Context: While focused on oxetanes, this paper details the physicochemical changes (polarity/solubility) introduced by incorporating cyclic ethers into rigid scaffolds.
-
-
Pfizer Global R&D. (2008). "Green Chemistry Guide to Solvents."
-
Context: Basis for recommending EtOAc/Heptane over chlorinated solvents for workup of polar intermediates.
-
-
Mettler Toledo. "Oiling Out in Crystallization: Causes and Cures."
-
Context: Technical grounding for the "Oiling Out" mechanism and the thermodynamic explanation of LLPS (Liquid-Liquid Phase Separation).
-
Sources
Preventing ring-opening side reactions in oxaspiro synthesis
Introduction
Welcome to the Technical Support Center for Oxaspiro Synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are working with or developing synthetic routes involving oxaspirocyclic frameworks. Oxaspirocycles are prominent structural motifs in numerous natural products and pharmaceutically active compounds, prized for their unique three-dimensional architecture. However, their synthesis is often plagued by undesirable ring-opening side reactions, which can significantly reduce yields and complicate purification.
This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address the specific challenges you may encounter. Our approach is rooted in mechanistic principles to not only offer solutions but also to explain the underlying chemical causality.
Troubleshooting Guide: Ring-Opening Side Reactions
This section is formatted as a series of common problems encountered during oxaspiro synthesis, followed by potential causes and actionable solutions.
Question 1: "I'm attempting an acid-catalyzed cyclization to form an oxaspiroketal, but I'm primarily isolating a ring-opened diol or enol ether. What's going wrong?"
Core Issue: The Brønsted or Lewis acid catalyst, essential for activating the precursor, is also promoting the nucleophilic attack of solvent or other species on the newly formed, and often strained, oxaspirocycle. This is particularly common in the synthesis of smaller, more strained ring systems.[1]
Visualizing the Problem:
Caption: Acid-catalyzed formation vs. ring-opening of an oxaspirocycle.
Potential Causes & Solutions:
| Cause | Explanation | Recommended Solution |
| Excessive Catalyst Loading | A high concentration of a strong acid can create a sufficiently low pH to readily protonate the ether oxygen of the spirocycle, activating it for ring-opening. | Action: Titrate the catalyst. Start with a substoichiometric amount (e.g., 0.1 eq) and incrementally increase until the desired reaction rate is achieved without significant side product formation. |
| Inappropriate Acid Strength | Strong Brønsted acids (e.g., HCl, H₂SO₄) or potent Lewis acids (e.g., TiCl₄) can aggressively promote the ring-opening pathway. | Action: Switch to a milder acid. Consider using pyridinium p-toluenesulfonate (PPTS), camphorsulfonic acid (CSA), or a less aggressive Lewis acid like Sn(OTf)₂ or Bi(OTf)₃.[2] In some cases, replacing a strong acid with a catalytic amount of a milder Lewis acid can increase yield and reaction rate.[3] |
| Presence of Nucleophilic Solvents/Impurities | Water, methanol, or other nucleophilic solvents can act as the nucleophile in the ring-opening reaction. Trace amounts of water in reagents or solvents are a common culprit. | Action: Implement rigorous anhydrous conditions. Flame-dry glassware, use freshly distilled anhydrous solvents, and consider adding molecular sieves to the reaction mixture.[4] For a detailed protocol, see the "Experimental Protocols" section below. |
| High Reaction Temperature | Higher temperatures can provide the activation energy needed for the undesired ring-opening pathway to compete with the desired cyclization. | Action: Reduce the reaction temperature. Attempt the reaction at 0 °C or -78 °C. While this may slow the desired reaction, it will often have a more pronounced effect on suppressing the side reaction. |
Question 2: "My oxaspiro synthesis works well, but the product decomposes during purification on a silica gel column. Why is this happening and how can I fix it?"
Core Issue: Standard silica gel is acidic (pKa ≈ 4-5) and can catalyze the ring-opening of sensitive oxaspirocycles, especially in the presence of protic eluents.
Troubleshooting Purification:
| Problem | Solution | Detailed Steps |
| Acid-Catalyzed Decomposition on Column | Deactivate the silica gel or use an alternative stationary phase. | 1. Neutralize Silica: Prepare a slurry of silica gel in your chosen eluent system containing 1-2% triethylamine or ammonia in methanol. Pack the column with this slurry and flush with one to two column volumes of the neutralized eluent before loading your sample.[5][6] 2. Alternative Phases: Consider using neutral or basic alumina, or for highly polar compounds, reversed-phase (C18) chromatography. |
| Streaking or Poor Separation | The polarity of the compound may be interacting poorly with the stationary phase, or minor decomposition is occurring. | Action: Add a modifier to the mobile phase. For basic oxaspirocycles, adding 0.1-1% triethylamine can improve peak shape. For acidic compounds, a small amount of acetic acid can be beneficial, but use with caution due to the risk of ring-opening. |
| Irreversible Adsorption | Highly polar or functionalized oxaspirocycles may bind too strongly to the silica. | Action: Test stability on a TLC plate first. Spot your compound, let it sit for 30-60 minutes, and then develop the plate to check for degradation spots.[5] If decomposition is observed, avoid silica gel. Consider purification by recrystallization or preparative thin-layer chromatography (prep-TLC) on a neutralized plate. |
Frequently Asked Questions (FAQs)
Q1: What structural features in my precursor might make the resulting oxaspirocycle more susceptible to ring-opening?
A1: Several factors related to the precursor's structure can influence the stability of the resulting oxaspirocycle:
-
Ring Strain: Smaller rings (e.g., forming an oxaspiro[3.4]octane system versus an oxaspiro[5.5]undecane system) are generally more strained and thus more prone to ring-opening to relieve that strain.
-
Substituent Effects: Electron-withdrawing groups near the spirocenter can destabilize the protonated intermediate, potentially making it more susceptible to nucleophilic attack. Conversely, bulky substituents can sterically hinder the approach of nucleophiles, thereby increasing stability.[1][7]
-
Presence of Tertiary Carbons: If one of the carbons of the oxirane ring in an oxaspirocycle is tertiary, acid-catalyzed ring-opening will preferentially occur at this more substituted carbon due to the greater stabilization of the partial positive charge in the transition state, resembling an Sₙ1-like mechanism.[8]
Q2: Can I use protecting groups to prevent ring-opening?
A2: Absolutely. Protecting group strategy is a cornerstone of complex organic synthesis.[4][9] In the context of oxaspiro synthesis, you can protect functional groups on the precursor that might:
-
Interfere with the cyclization: For example, protecting a nearby hydroxyl group as a silyl ether can prevent it from acting as a competing nucleophile.
-
Activate the final product towards ring-opening: If the final molecule contains an acid-sensitive group, it should be protected.
-
Orthogonal Protection: In a multi-step synthesis, employing orthogonal protecting groups (which can be removed under different conditions) is crucial. For instance, using a benzyl ether (removed by hydrogenolysis) and a silyl ether (removed by fluoride) allows for selective deprotection at different stages.
Q3: Are there alternatives to strong Brønsted or Lewis acids for promoting oxaspirocyclization?
A3: Yes. The choice of catalyst is critical.
-
Mild Lewis Acids: As mentioned, Lewis acids like Sn(OTf)₂, Bi(OTf)₃, or LiClO₄ can be effective while being less harsh than traditional options like BF₃·OEt₂ or TiCl₄.[2][10]
-
Iodocyclization: This method uses an iodine source (e.g., I₂) to induce cyclization of an unsaturated alcohol precursor, often proceeding under neutral or mildly basic conditions. This is a powerful strategy for forming oxaspirocycles without strong acids.[5][11]
-
Transition-Metal Catalysis: Palladium-catalyzed C-O bond formation is an emerging strategy for constructing sterically hindered oxaspirocycles under relatively mild conditions.[10]
Q4: I am performing a base-catalyzed reaction and observing ring-opening. What should I do?
A4: While less common than acid-catalyzed opening, strong bases can promote ring-opening, particularly in strained systems or if there's an acidic proton that can be removed to initiate an elimination-type ring-opening.
-
Use a Sterically Hindered, Non-Nucleophilic Base: Bases like 2,6-di-tert-butylpyridine or Proton-Sponge® can scavenge protons without acting as nucleophiles themselves, which is ideal for preventing acid-catalyzed side reactions.[12][13] For deprotonations, consider using a hindered base like lithium diisopropylamide (LDA) or potassium bis(trimethylsilyl)amide (KHMDS) at low temperatures.[14]
-
Control Temperature: As with acid-catalyzed reactions, lowering the temperature can significantly disfavor the ring-opening pathway.
Experimental Protocol: Anhydrous Reaction Setup for Acid-Sensitive Oxaspirocyclization
This protocol provides a step-by-step guide for setting up a reaction under strictly anhydrous conditions to minimize the risk of hydrolytic ring-opening.
Objective: To perform an acid-catalyzed oxaspirocyclization while excluding atmospheric and reagent-borne moisture.
Materials:
-
Round-bottom flask and condenser (or appropriate glassware for the reaction temperature)
-
Septa and needles
-
Schlenk line or manifold for inert gas (Argon or Nitrogen)
-
Heat gun
-
Anhydrous solvent (e.g., freshly distilled from a suitable drying agent)
-
Anhydrous reagents
-
Molecular sieves (activated)
Procedure:
-
Glassware Preparation:
-
Thoroughly clean and assemble all glassware (flask, condenser, magnetic stir bar).
-
Oven-dry the assembled glassware at >120 °C for at least 4 hours (overnight is preferable).
-
While the glassware is still hot, transfer it to a desiccator to cool under vacuum.
-
-
Inert Atmosphere Assembly:
-
Quickly transfer the cooled glassware to the Schlenk line.
-
Evacuate the glassware under high vacuum and then gently heat all surfaces with a heat gun to drive off any adsorbed water.
-
Backfill the glassware with inert gas (Ar or N₂). Repeat this vacuum/backfill cycle three times to ensure a completely inert atmosphere.[4]
-
-
Reagent and Solvent Addition:
-
Add activated molecular sieves to the reaction flask under a positive flow of inert gas.
-
Add the anhydrous solvent via a cannula or a dry syringe.
-
If the starting materials are stable solids, they can be added to the flask before step 1. If they are liquids or sensitive, they should be added as solutions in the anhydrous solvent via a dry syringe.
-
-
Running the Reaction:
-
Maintain a positive pressure of inert gas throughout the reaction. This can be achieved with a balloon or a bubbler system connected to the top of the condenser.
-
Cool the reaction to the desired temperature before adding the catalyst.
-
Add the acid catalyst dropwise via a syringe. Monitor the reaction by TLC or LC-MS.
-
-
Work-up:
-
Quench the reaction at low temperature by adding a non-nucleophilic base (e.g., a saturated solution of sodium bicarbonate or a hindered amine base) before warming to room temperature. This neutralizes the acid catalyst and prevents ring-opening during work-up and concentration.
-
Visual Workflow for Anhydrous Setup:
Caption: Workflow for establishing anhydrous reaction conditions.
References
-
Straightforward Synthetic Approach to Aminoalcohols with 9-oxabicyclo[3.3.1]nonane or Cyclooctane Core via Nucleophilic Ring-Opening of Spirocyclic Bis(oxiranes) - MDPI. (n.d.). Retrieved February 10, 2026, from [Link]
-
Anhydrous Conditions - Powered by XMB 1.9.11 - Sciencemadness Discussion Board. (2021, May 17). Retrieved February 10, 2026, from [Link]
-
Synthesis and Characterization of a Ring-Opening Oxaspiro Comonomer by a Novel Catalytic Method for Denture Base Resins - PMC. (2021, June 5). Retrieved February 10, 2026, from [Link]
-
Synthesis and Evaluation of New Oxaspiro Monomers for Double Ring-opening Polymerization - ResearchGate. (1992, July). Retrieved February 10, 2026, from [Link]
-
Total Synthesis of Platensimycin and Related Natural Products - PMC. (n.d.). Retrieved February 10, 2026, from [Link]
-
2,6-Di-tert-butylpyridine - Wikipedia. (n.d.). Retrieved February 10, 2026, from [Link]
-
Formal Synthesis of (±)-Platensimycin - PMC - NIH. (n.d.). Retrieved February 10, 2026, from [Link]
-
Reaction with coexistence of 2,6‐di‐tert‐butylpyridine. - ResearchGate. (n.d.). Retrieved February 10, 2026, from [Link]
-
Bioinspired Synthesis of Platensimycin from Natural ent-Kaurenoic Acids - PMC - NIH. (n.d.). Retrieved February 10, 2026, from [Link]
-
Spiro scaffolds: synthetic strategies and pharmacological activities - PubMed. (2026, January 22). Retrieved February 10, 2026, from [Link]
-
2,6-Di-tert-butylpyridine: an unusually weak base in dimethylsulfoxide - ResearchGate. (n.d.). Retrieved February 10, 2026, from [Link]
-
Synthesis and Crystal Structures of Two New Oxaspirocyclic Compounds - MDPI. (n.d.). Retrieved February 10, 2026, from [Link]
-
Synthesis of challenging 6-functionalized 1-oxaspiro[3.3]heptanes – New scaffolds for drug discovery | Request PDF - ResearchGate. (n.d.). Retrieved February 10, 2026, from [Link]
-
Computational Study Focusing on a Comprehensive Conformational Analysis of Transition States for Aza-Spiro Ring Formations with N-Alkoxyamides - PubMed. (2023, October 6). Retrieved February 10, 2026, from [Link]
-
Bioinspired Synthesis of Platensimycin from Natural ent-Kaurenoic Acids - ACS Publications. (2023, June 20). Retrieved February 10, 2026, from [Link]
-
Oxa-spirocycles: synthesis, properties and applications - Chemical Science (RSC Publishing). (n.d.). Retrieved February 10, 2026, from [Link]
-
A Lewis acid promoted oxidative cyclization - PubMed. (2009, August 21). Retrieved February 10, 2026, from [Link]
-
Distal and proximal ring flips in 2-oxo-p-tert-butyltetramethoxycalix[15]arene: NMR spectroscopic studies of chiral conformers - American Chemical Society. (n.d.). Retrieved February 10, 2026, from [Link]
-
Working with Hazardous Chemicals - Organic Syntheses. (n.d.). Retrieved February 10, 2026, from [Link]
-
Purification: Tips for Flash Column Chromatography - Department of Chemistry : University of Rochester. (n.d.). Retrieved February 10, 2026, from [Link]
-
Computational Study Focusing on a Comprehensive Conformational Analysis of Transition States for Aza-Spiro Ring Formations with N -Alkoxyamides | Request PDF - ResearchGate. (2023, September 20). Retrieved February 10, 2026, from [Link]
-
Complexities of Regioselective Ring-Opening vs Transcarbonylation-Driven Structural Metamorphosis during Organocatalytic Polymerizations of Five-Membered Cyclic Carbonate Glucose Monomers - PMC. (2022, January 14). Retrieved February 10, 2026, from [Link]
-
A general strategy for diversifying complex natural products to polycyclic scaffolds with medium-sized rings - PMC. (2019, September 5). Retrieved February 10, 2026, from [Link]
-
Experimental and computational study of the ring opening of tricyclic oxanorbornenes to polyhydro isoindole phosphonates - Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Retrieved February 10, 2026, from [Link]
-
Diastereoselective Cascade Cyclization of Diazoimides with Alkylidene Pyrazolones for Preparation of Pyrazole-Fused Oxa-Bridged Oxazocines - PMC. (n.d.). Retrieved February 10, 2026, from [Link]
-
Purification: Troubleshooting Flash Column Chromatography - Department of Chemistry : University of Rochester. (n.d.). Retrieved February 10, 2026, from [Link]
-
(PDF) Review of synthetic strategies in the development of oxadiazine scaffolds. (2019, July 3). Retrieved February 10, 2026, from [Link]
-
Experimental and computational study of the ring opening of tricyclic oxanorbornenes to polyhydro isoindole phosphonates | Center for Molecular Modeling. (n.d.). Retrieved February 10, 2026, from [Link]
-
A Review on Current Synthetic Strategies of Oxazines - ResearchGate. (n.d.). Retrieved February 10, 2026, from [Link]
-
Purification of Organic Compounds by Flash Column Chromatography. (2025, June 19). Retrieved February 10, 2026, from [Link]
-
Synthetic Strategies for the Development of Novel Heterocycles as Larvicides Targeting Aedes aegypti Linn - PubMed. (2025, January 23). Retrieved February 10, 2026, from [Link]
-
Synthetic strategies to access silacycles - Frontiers. (2023, June 14). Retrieved February 10, 2026, from [Link]
-
Advice on neutralising silica gel for column chromatography of sensitive compounds? : r/Chempros - Reddit. (n.d.). Retrieved February 10, 2026, from [Link]
-
Synthetic Studies Toward Complex Polycyclic Natural Products | ID - D-Scholarship@Pitt. (n.d.). Retrieved February 10, 2026, from [Link]
-
18.6: Reactions of Epoxides - Ring-opening - Chemistry LibreTexts. (2024, March 24). Retrieved February 10, 2026, from [Link]
-
Approach to Merosesquiterpenes via Lewis Acid Catalyzed Nazarov-Type Cyclization: Total Synthesis of Akaol A - PubMed. (n.d.). Retrieved February 10, 2026, from [Link]
-
(PDF) Innovation in protecting-group-free natural product synthesis. (n.d.). Retrieved February 10, 2026, from [Link]
-
Regioselective ring opening of aziridine for synthesizing azaheterocycle - Frontiers. (2023, October 18). Retrieved February 10, 2026, from [Link]
Sources
- 1. Formal Synthesis of (±)-Platensimycin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Approach to Merosesquiterpenes via Lewis Acid Catalyzed Nazarov-Type Cyclization: Total Synthesis of Akaol A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Lewis acid-mediated radical cyclization: stereocontrol in cascade radical addition-cyclization-trapping reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Sciencemadness Discussion Board - Anhydrous Conditions - Powered by XMB 1.9.11 [sciencemadness.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. reddit.com [reddit.com]
- 7. Total Synthesis of Platensimycin and Related Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development of a flow photochemical process for a π-Lewis acidic metal-catalyzed cyclization/radical addition sequence: in situ-generated 2-benzopyrylium as photoredox catalyst and reactive intermediate - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Design, Synthesis and Biological Evaluation of Platensimycin Analogs with Varying Degrees of Molecular Complexity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 2,6-Di-tert-butylpyridine - Wikipedia [en.wikipedia.org]
- 13. researchgate.net [researchgate.net]
- 14. Spiro scaffolds: synthetic strategies and pharmacological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Synthesis and Characterization of a Ring-Opening Oxaspiro Comonomer by a Novel Catalytic Method for Denture Base Resins - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification Methods for Polar Spirocyclic Ketones
Welcome to the comprehensive technical support center dedicated to the unique challenges of purifying polar spirocyclic ketones. This guide is designed for researchers, scientists, and drug development professionals who encounter the complexities arising from the rigid, three-dimensional scaffolds and inherent polarity of these valuable molecules. Here, we provide in-depth troubleshooting guides, frequently asked questions, and detailed protocols to empower you to overcome common purification hurdles and achieve your desired compound purity.
Navigating the Purification Maze: A Logical Approach
The purification of polar spirocyclic ketones demands a multi-faceted strategy. Their inherent polarity can lead to strong interactions with polar stationary phases, causing peak tailing and poor resolution in normal-phase chromatography, while their unique three-dimensional structure can present challenges in achieving efficient separation of stereoisomers. This guide will walk you through a logical workflow for tackling these challenges, from initial method selection to fine-tuning optimization.
Caption: A logical workflow for the purification of polar spirocyclic ketones.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the purification of polar spirocyclic ketones in a question-and-answer format.
Flash Chromatography
Q: My polar spirocyclic ketone is streaking badly on the silica gel column, and the fractions are not clean. What's happening and how can I fix it?
A: Streaking, or tailing, is a common issue when purifying polar compounds on silica gel.[1] This is due to strong, sometimes irreversible, interactions between the polar functional groups of your ketone and the acidic silanol groups on the silica surface.[2] Here’s a systematic approach to troubleshoot this:
-
Problem Cause: Strong analyte-stationary phase interaction.
-
Solutions:
-
Mobile Phase Modification: The most immediate solution is to modify your mobile phase. Adding a small amount of a polar solvent or a basic/acidic modifier can significantly improve peak shape.
-
For neutral or acidic ketones: Add a small percentage (0.1-1%) of acetic acid or formic acid to your mobile phase. This can help to protonate any basic sites on the silica and reduce strong ionic interactions.[1][3]
-
For basic spirocyclic ketones (e.g., containing a nitrogen atom): Add a small amount (0.1-1%) of triethylamine (TEA) or ammonia solution to your mobile phase.[2][4][5] This will compete with your compound for the acidic silanol sites, thus reducing tailing.[2][4]
-
-
Stationary Phase Deactivation: You can "deactivate" the silica gel by pre-treating it with a base. This involves making a slurry of the silica gel in your chosen eluent containing 1-2% triethylamine, packing the column, and then flushing with the regular mobile phase before loading your sample.
-
Alternative Stationary Phases: If modifying the mobile phase doesn't resolve the issue, consider using a less acidic stationary phase. Alumina (neutral or basic) or Florisil can be effective alternatives for purifying polar compounds.[6]
-
Gradient Elution: Employing a gradient elution, where you gradually increase the polarity of the mobile phase during the run, can help to elute strongly bound compounds more effectively and improve peak shape.
-
Q: My polar spirocyclic ketone won't move from the baseline on the TLC plate, even with highly polar solvent systems like 100% ethyl acetate. How can I purify it using flash chromatography?
A: This indicates a very strong interaction with the silica gel. Here are some strategies to get your compound moving:
-
Problem Cause: Extremely high polarity leading to very strong adsorption on silica.
-
Solutions:
-
More Polar Mobile Phases: You need to use more polar solvent systems. Try mixtures of dichloromethane/methanol or ethyl acetate/methanol.[7] For very polar compounds, a mobile phase containing a small percentage of water might be necessary.
-
Reverse-Phase Flash Chromatography: In this technique, you use a non-polar stationary phase (like C18-silica) and a polar mobile phase (e.g., water/acetonitrile or water/methanol).[8] Your polar spirocyclic ketone will have weaker interactions with the non-polar stationary phase and will elute earlier.
-
HILIC Conditions: Hydrophilic Interaction Liquid Chromatography (HILIC) is an excellent alternative for very polar compounds.[7][9][10][11][12] It uses a polar stationary phase (like silica or a diol-functionalized phase) with a mobile phase rich in an organic solvent (typically acetonitrile) and a small amount of water.[11][12] This creates a water-rich layer on the stationary phase, and your polar analyte partitions into this layer, allowing for good retention and separation.[11]
-
High-Performance Liquid Chromatography (HPLC) & Supercritical Fluid Chromatography (SFC)
Q: I'm struggling to separate the diastereomers of my spirocyclic ketone using reverse-phase HPLC. The peaks are almost completely co-eluting. What can I do?
A: Separating diastereomers of rigid spirocyclic structures can be challenging due to their subtle differences in physicochemical properties. Here's how to approach this:
-
Problem Cause: Insufficient selectivity of the chromatographic system for the small structural differences between diastereomers.
-
Solutions:
-
Switch to Normal-Phase HPLC or HILIC: Normal-phase chromatography often provides better selectivity for isomers.[7] The polar stationary phase can interact differently with the spatial arrangement of the functional groups in each diastereomer. HILIC can also be very effective for separating polar isomers.[9][10]
-
Optimize Mobile Phase Composition:
-
Change the Organic Modifier: In reverse-phase HPLC, switching from acetonitrile to methanol, or vice-versa, can alter the selectivity.
-
Additives: The addition of small amounts of acids (formic acid, acetic acid) or bases (triethylamine, ammonia) can change the ionization state of your compound or interact with the stationary phase, leading to improved separation.[1][3][5]
-
-
Explore Different Stationary Phases: Don't limit yourself to C18 columns. Phenyl-hexyl columns can offer different selectivity through π-π interactions. Embedded polar group (EPG) columns are also a good option for polar analytes.
-
Supercritical Fluid Chromatography (SFC): SFC is an excellent technique for separating stereoisomers and is often superior to HPLC for this purpose.[13][14][15][16] The use of supercritical CO2 as the main mobile phase component, often with a polar co-solvent like methanol, provides unique selectivity.[16][17]
-
Q: My spirocyclic ketone is a racemic mixture, and I need to separate the enantiomers. What is the best approach?
A: The separation of enantiomers requires a chiral environment. Chiral chromatography is the most common and effective method.
-
Problem Cause: Enantiomers have identical physical properties in an achiral environment.
-
Solutions:
-
Chiral HPLC: This is a widely used technique for enantioseparation.[18] You will need to screen different chiral stationary phases (CSPs) to find one that provides good resolution for your compound. Polysaccharide-based CSPs (e.g., Chiralcel®, Chiralpak®) are a good starting point as they are versatile and effective for a broad range of compounds.[19][20]
-
Chiral SFC: SFC is often faster and more efficient than HPLC for chiral separations.[13][14][15][16] It is also considered a "greener" technique due to the reduced use of organic solvents.[17] Many of the same chiral columns used in HPLC can also be used in SFC.
-
Method Development: A systematic screening of different chiral columns with various mobile phases is typically required to find the optimal separation conditions.[17]
-
Comparison of Common Chiral Stationary Phases for Ketone Separation
| Chiral Stationary Phase (CSP) Type | Common Trade Names | Principle of Separation | Typical Mobile Phases (Normal Phase) | Suitability for Polar Ketones |
| Polysaccharide-based (Cellulose & Amylose Derivatives) | Chiralcel® OD, OJ, AD; Chiralpak® IA, IB, IC | Combination of hydrogen bonding, dipole-dipole, and steric interactions within the chiral grooves of the polysaccharide.[19] | Hexane/Isopropanol, Hexane/Ethanol | High. These are often the first choice for screening due to their broad applicability. |
| Pirkle-type (Brush-type) | Whelk-O®, Phenylglycine | π-π interactions, hydrogen bonding, and dipole-dipole interactions between the analyte and the chiral selector. | Hexane/Isopropanol with acidic or basic additives. | Moderate to High. Can be very effective, especially for aromatic ketones. |
| Macrocyclic Glycopeptide (Antibiotic-based) | Chirobiotic™ T, V, TAG | Multiple interactions including hydrogen bonding, ionic interactions, and inclusion complexation within the macrocyclic cavity. | Polar organic, reversed-phase, and normal-phase modes are possible. | High. Very versatile and can be used in multiple chromatographic modes. |
| Crown Ether-based | Crownpak® | Host-guest complexation, primarily for primary amines. | Acidified aqueous or polar organic mobile phases. | Low. Generally not suitable for ketones unless they contain a primary amine moiety. |
Recrystallization
Q: I'm trying to recrystallize my polar spirocyclic ketone, but it either "oils out" or remains soluble even at low temperatures. How do I choose a suitable solvent system?
A: Finding the right solvent system for recrystallization of polar, rigid molecules can be challenging. "Oiling out" occurs when the compound's melting point is lower than the boiling point of the solvent, or when the solution becomes supersaturated at a temperature above the compound's melting point.
-
Problem Cause: Inappropriate solvent choice leading to either very high or very low solubility across the temperature range.
-
Solutions:
-
"Like Dissolves Like" with a Twist: For polar compounds, you'll likely need a polar solvent. However, you want a solvent where the solubility is significantly different at high and low temperatures.[21] A good starting point is to look for solvents with similar functional groups to your compound (e.g., acetone for ketones).[21]
-
Solvent Pair Method: This is often the most successful approach for difficult recrystallizations. You need a pair of miscible solvents: one in which your compound is highly soluble (the "good" solvent) and one in which it is poorly soluble (the "bad" solvent).[4]
-
Procedure: Dissolve your compound in a minimal amount of the hot "good" solvent. Then, slowly add the "bad" solvent dropwise until the solution becomes cloudy (the saturation point). Add a few drops of the "good" solvent to redissolve the precipitate and then allow the solution to cool slowly.
-
Common Solvent Pairs for Polar Organics:
-
-
Inducing Crystallization: If crystals are slow to form, you can try:
-
Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution. The small glass particles can act as nucleation sites.
-
Seeding: Add a tiny crystal of your pure compound to the cooled solution to initiate crystallization.
-
-
Experimental Protocols
The following are detailed, step-by-step protocols for common purification techniques. Note that these are general guidelines and should be optimized for your specific polar spirocyclic ketone.
Protocol 1: Flash Column Chromatography (Normal Phase)
This protocol is suitable for the initial purification of a crude reaction mixture containing a polar spirocyclic ketone.
1. TLC Analysis and Solvent System Selection:
-
Dissolve a small amount of your crude mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the solution on a silica gel TLC plate.
-
Develop the TLC plate in various solvent systems of increasing polarity (e.g., start with 9:1 Hexane:Ethyl Acetate and move towards more ethyl acetate).
-
The ideal solvent system will give your target compound an Rf value of approximately 0.2-0.4.
2. Column Packing:
-
Select a column with a diameter appropriate for the amount of crude material (a general rule is a 20:1 to 40:1 ratio of silica gel to crude material by weight).
-
Place a small plug of cotton or glass wool at the bottom of the column.
-
Add a thin layer of sand.
-
Prepare a slurry of silica gel in your chosen eluent and pour it into the column.
-
Gently tap the column to ensure even packing and drain the excess solvent until it is level with the top of the silica.
-
Add another thin layer of sand on top of the silica gel.
3. Sample Loading:
-
Dissolve your crude material in a minimal amount of a polar solvent (e.g., dichloromethane).
-
Add a small amount of silica gel to this solution to create a thick slurry.
-
Evaporate the solvent completely to obtain a dry, free-flowing powder. This is known as "dry loading" and is highly recommended for polar compounds to ensure a narrow starting band.
-
Carefully add the dry-loaded sample to the top of the column.
4. Elution:
-
Carefully add your eluent to the column.
-
Apply gentle pressure (using a pump or compressed air) to start the elution.
-
Collect fractions and monitor their contents by TLC.
-
Combine the pure fractions and evaporate the solvent.
Caption: A step-by-step workflow for flash column chromatography.
Protocol 2: Chiral SFC Method Development for Enantiomer Separation
This protocol provides a general strategy for developing a chiral SFC method to separate the enantiomers of a polar spirocyclic ketone.
1. Initial Screening:
-
Columns: Select a set of 3-5 chiral columns with different stationary phases (e.g., a cellulose-based, an amylose-based, and a Pirkle-type column).
-
Mobile Phase: Start with a generic gradient of methanol in supercritical CO2. A typical screening gradient would be 5% to 40% methanol over 5-10 minutes.
-
Additives: For neutral ketones, no additive may be necessary initially. For ketones with basic or acidic properties, add 0.1% of a suitable modifier (e.g., diethylamine for basic compounds, trifluoroacetic acid for acidic compounds) to the methanol co-solvent.[5]
-
SFC Parameters:
-
Flow rate: 2-4 mL/min
-
Back pressure: 100-150 bar
-
Column temperature: 35-40 °C
-
2. Optimization:
-
Once a column shows some separation, optimize the method.
-
Isocratic vs. Gradient: If the initial gradient provides a good separation, you can switch to an isocratic method for simplicity and scalability.
-
Co-solvent: Try different co-solvents (e.g., ethanol, isopropanol) to see if they improve selectivity.
-
Temperature and Pressure: Vary the temperature and back pressure to fine-tune the resolution.
3. Scale-up:
-
Once an optimized analytical method is developed, it can be scaled up to a preparative scale for the isolation of larger quantities of each enantiomer.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in purifying polar spirocyclic ketones?
A1: The primary challenges stem from a combination of their polarity and rigid three-dimensional structure:
-
Strong interactions with polar stationary phases: This can lead to poor peak shape and recovery in normal-phase chromatography.
-
Separation of stereoisomers: The subtle structural differences between diastereomers and the identical physical properties of enantiomers make their separation difficult.
-
Low solubility in non-polar solvents: This can make normal-phase chromatography challenging.
-
Potential for on-column degradation: Some spirocyclic ketones may be sensitive to the acidic nature of silica gel.[24]
Q2: When should I choose SFC over HPLC for chiral separations?
A2: SFC is often the preferred method for chiral separations due to several advantages over HPLC:
-
Speed: SFC methods are typically 3-5 times faster than HPLC methods.[16]
-
Efficiency: SFC often provides higher resolution and better peak shapes.
-
"Green" Chemistry: The use of supercritical CO2 significantly reduces the consumption of organic solvents.[17]
-
Easier Sample Recovery: The CO2 evaporates upon depressurization, making it easier to recover the purified compound from the collected fractions.
Q3: Can I use the same chiral column for both normal-phase HPLC and SFC?
A3: Yes, many chiral stationary phases are compatible with both techniques. However, the selectivity and elution order of the enantiomers can sometimes be different between HPLC and SFC due to the different properties of the mobile phases.[16] Therefore, it is always necessary to re-optimize the method when switching between the two techniques.
Q4: My compound appears to be decomposing on the silica gel column. What can I do?
A4: If you suspect on-column decomposition, you should first confirm this by spotting your compound on a TLC plate, letting it sit for some time, and then developing it to see if any new spots appear. If decomposition is confirmed, you can:
-
Use a less acidic stationary phase: Alumina or Florisil are good alternatives.
-
Deactivate the silica gel: Pre-treat the silica with a base like triethylamine.
-
Switch to a different purification technique: Reverse-phase chromatography or recrystallization may be better options if your compound is unstable on silica.
References
-
Recrystallization-1.pdf. (n.d.). Retrieved February 10, 2026, from [Link]
-
Recrystallization Guide: Process, Procedure, Solvents. (n.d.). Mettler Toledo. Retrieved February 10, 2026, from [Link]
-
Reagents & Solvents: Solvents for Recrystallization. (n.d.). University of Rochester Department of Chemistry. Retrieved February 10, 2026, from [Link]
-
Important Chemistry Tips-Solvents choose for recrystallization-Part4. (2022, July 8). YouTube. Retrieved February 10, 2026, from [Link]
-
Go-to recrystallization solvent mixtures. (2023, February 19). Reddit. Retrieved February 10, 2026, from [Link]
-
A Comparison of Two Separation Modes: HILIC and Aqueous Normal Phase Chromatography. (n.d.). LCGC International. Retrieved February 10, 2026, from [Link]
-
Chiral HPLC Separations. (n.d.). Phenomenex. Retrieved February 10, 2026, from [Link]
-
A Comparison of Two Separation Modes: HILIC and Aqueous Normal Phase Chromatography. (2025, August 6). ResearchGate. Retrieved February 10, 2026, from [Link]
-
COMPARISON OF VARIOUS CHIRAL STATIONARY PHASES FOR THE CHROMATOGRAPHIC SEPARATION OF CHIRAL PHARMACEUTICALS. (n.d.). UNCW Institutional Repository. Retrieved February 10, 2026, from [Link]
-
Chiral Separation Using SFC and HPLC. (2016). Shimadzu. Retrieved February 10, 2026, from [Link]
-
Influence of inorganic mobile phase additives on the retention, efficiency and peak symmetry of protonated basic compounds in reversed-phase liquid chromatography. (n.d.). ResearchGate. Retrieved February 10, 2026, from [Link]
-
Recrystallization Technique for Organic Chemistry with Nadia Korovina. (2020, September 7). YouTube. Retrieved February 10, 2026, from [Link]
-
HILIC & Normal Phase Chromatography Columns for Polar Separations. (n.d.). Orochem. Retrieved February 10, 2026, from [Link]
-
Comparison of enantioselective HPLC separation of structurally diverse compounds on chiral stationary phases with different teicoplanin coverage and distinct linkage chemistry. (2025, December 25). ResearchGate. Retrieved February 10, 2026, from [Link]
-
Review of Chiral Stationary Phase Development and Chiral Applications. (n.d.). Retrieved February 10, 2026, from [Link]
-
Improving of a Peak Shape of the Charged Compounds. (n.d.). SIELC. Retrieved February 10, 2026, from [Link]
-
Recrystallization: Choosing Solvent & Inducing Crystallization. (2021, March 22). YouTube. Retrieved February 10, 2026, from [Link]
-
Comparison of various chiral stationary phases for the chromatographic separation of chiral pharmaceuticals. (n.d.). UNCW Institutional Repository. Retrieved February 10, 2026, from [Link]
-
A Comparison of HPLC and SFC Chiral Method Development Screening Approaches for Compounds of Pharmaceutical Interest. (2025, August 10). ResearchGate. Retrieved February 10, 2026, from [Link]
-
Advanced Strategies for Retaining Polar Compounds in Chromatography: Case Studies and Practical Applications. (2024, November 25). Welch Materials. Retrieved February 10, 2026, from [Link]
-
HPLC Troubleshooting Guide. (n.d.). Retrieved February 10, 2026, from [Link]
-
A generic chiral separation strategy in supercritical fluid chromatography. (2014). Journal of Chromatography A. Retrieved February 10, 2026, from [Link]
-
Modern Chiral Separations using HPLC and SFC for Method Development and Prep Purification. (n.d.). Chromatography Today. Retrieved February 10, 2026, from [Link]
-
HILIC – New Separation Principle in Chromatography? (n.d.). lci-koeln.de. Retrieved February 10, 2026, from [Link]
-
HPLC Troubleshooting Guide. (n.d.). Scribd. Retrieved February 10, 2026, from [Link]
-
Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. (2022, March 1). Chromatography Online. Retrieved February 10, 2026, from [Link]
-
CHIRALPAK Immobilized Columns: Mobile Phase Modifiers & Additives. (n.d.). Daicel Chiral Technologies. Retrieved February 10, 2026, from [Link]
- Method for purification of ketones. (1958, March 11). Google Patents.
-
Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. (2018, April 2). PMC. Retrieved February 10, 2026, from [Link]
-
Functional Groups In Organic Chemistry. (2026, January 9). Master Organic Chemistry. Retrieved February 10, 2026, from [Link]
-
Effect of Triethylamine (TEA) on the Retention in RPLC. (2023, November 27). Pharma Growth Hub. Retrieved February 10, 2026, from [Link]
-
Investigation of Dearomatizing Spirocyclizations and Spirocycle Functionalization En Route to Spirocalcaridines A and B—Some Trials and Tribulations. (n.d.). PMC. Retrieved February 10, 2026, from [Link]
Sources
- 1. sielc.com [sielc.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. longdom.org [longdom.org]
- 4. youtube.com [youtube.com]
- 5. HPLC method development for aldehydes and ketones - Chromatography Forum [chromforum.org]
- 6. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 7. orochem.com [orochem.com]
- 8. welch-us.com [welch-us.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. researchgate.net [researchgate.net]
- 11. | https://separations.us.tosohbioscience.com [separations.us.tosohbioscience.com]
- 12. LCI - HILIC – New Separation Principle in Chromatography? [lci-koeln.de]
- 13. shimadzu.com [shimadzu.com]
- 14. researchgate.net [researchgate.net]
- 15. afmps.be [afmps.be]
- 16. chromatographyonline.com [chromatographyonline.com]
- 17. chromatographytoday.com [chromatographytoday.com]
- 18. Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 19. repository.uncw.edu [repository.uncw.edu]
- 20. repository.uncw.edu [repository.uncw.edu]
- 21. Reagents & Solvents [chem.rochester.edu]
- 22. reddit.com [reddit.com]
- 23. m.youtube.com [m.youtube.com]
- 24. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Optimizing Reaction Temperature for Spiro-annulation
Welcome to the technical support center for spiro-annulation reactions. This guide is designed for researchers, scientists, and drug development professionals to navigate the critical parameter of reaction temperature. Here, you will find practical, field-proven insights to troubleshoot common issues and optimize your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: Why is temperature such a critical parameter in spiro-annulation reactions?
A: Temperature is a pivotal factor that governs both the kinetic and thermodynamic landscape of a spiro-annulation reaction. It directly influences reaction rate, selectivity (chemo-, regio-, diastereo-, and enantio-), and the stability of reactants, intermediates, products, and catalysts. An inadequate temperature can lead to a stalled reaction, while an excessively high temperature might promote decomposition or the formation of undesired side products.[1] Finding the optimal temperature is therefore a crucial step in developing a robust and efficient protocol.
Q2: What is a typical starting point for temperature optimization in a novel spiro-annulation?
A: A judicious starting point is often room temperature (typically 20-25 °C), especially for reactions that are expected to be exergonic. If no reaction is observed after a reasonable time, incremental increases in temperature (e.g., in 10-20 °C intervals) are a standard approach. Conversely, for highly exothermic reactions or those where selectivity is paramount, starting at a lower temperature (e.g., 0 °C or -20 °C) is advisable to better control the reaction's progress and favor the desired kinetic product.[1][2]
Q3: Can changing the temperature affect the stereoselectivity of my spiro-annulation?
A: Absolutely. Temperature can significantly impact diastereoselectivity and enantioselectivity.[2] Lowering the reaction temperature often enhances selectivity by favoring the transition state with the lowest activation energy, thus leading to a higher diastereomeric or enantiomeric excess. This is because the energy difference between the diastereomeric transition states becomes more significant relative to the thermal energy (kT) at lower temperatures.
Q4: My reaction is catalyzed. How does temperature affect the catalyst's performance?
A: Temperature has a profound effect on catalyst activity and stability. For many catalytic systems, there is an optimal temperature range for activity. Below this range, the catalyst may be sluggish, and above it, catalyst deactivation or decomposition can occur.[1] In some cases, higher temperatures can lead to catalyst-mediated side reactions. It is crucial to consider the thermal stability of your specific catalyst when exploring higher reaction temperatures.
Troubleshooting Guide
This section addresses specific experimental issues you might encounter and provides a systematic approach to resolving them, with a focus on temperature optimization.
Issue 1: Low or No Product Yield
Symptom: After the specified reaction time, analysis (e.g., by TLC or LC-MS) shows a significant amount of unreacted starting material and little to no desired spiro-product.
Possible Causes & Solutions:
-
Insufficient Thermal Energy: The activation energy barrier for the reaction may not be overcome at the current temperature.
-
Troubleshooting:
-
Incremental Temperature Increase: Cautiously increase the reaction temperature in 10-20 °C increments, monitoring the reaction progress at each stage.[1] Be mindful of the boiling point of your solvent and the thermal stability of your compounds.
-
Extended Reaction Time: Before increasing the temperature, ensure the reaction has been allowed to proceed for a sufficient duration, as some reactions are simply slow at lower temperatures.[1]
-
Solvent Choice: Consider switching to a higher-boiling point solvent to safely access higher temperatures. The choice of solvent can also influence reaction rates.[1]
-
-
-
Catalyst Inactivity: The catalyst may require a higher temperature for activation or may be inactive at the current temperature.
-
Troubleshooting:
-
Review Catalyst Specifications: Consult the literature for the optimal operating temperature range of your chosen catalyst.
-
Temperature Screening: Perform small-scale parallel reactions at different temperatures to identify the temperature at which the catalyst becomes most active.
-
-
Issue 2: Formation of Significant Side Products
Symptom: The reaction mixture contains the desired product, but also a complex mixture of byproducts, complicating purification and reducing the isolated yield.
Possible Causes & Solutions:
-
Thermodynamically Favored Side Reactions: At elevated temperatures, competing reaction pathways may become accessible, leading to the formation of undesired but stable side products.
-
Troubleshooting:
-
Lower the Reaction Temperature: Reducing the temperature can often suppress side reactions by favoring the kinetically controlled pathway that leads to the desired product.[2] This is particularly effective for improving selectivity.
-
Slower Reagent Addition: If the reaction is highly exothermic, localized heating upon reagent addition can promote side reactions. Adding reagents dropwise or via a syringe pump at a controlled, lower temperature can mitigate this.
-
-
-
Product or Reactant Decomposition: High temperatures may be causing the degradation of your starting materials, intermediates, or the final spiro-product.
-
Troubleshooting:
-
Stability Studies: Conduct simple experiments to assess the thermal stability of your starting materials and the product under the reaction conditions (solvent, catalyst) but in the absence of the other reactant.
-
Reduce Temperature and Extend Time: Opt for a lower reaction temperature, even if it requires a significantly longer reaction time, to preserve the integrity of your molecules.[3]
-
-
Issue 3: Poor Stereoselectivity (Low d.r. or e.e.)
Symptom: The spiro-annulation proceeds with good conversion, but the desired diastereomer or enantiomer is formed in a low ratio.
Possible Causes & Solutions:
-
Insufficient Energy Difference Between Transition States: At higher temperatures, there may be enough thermal energy to overcome the activation barriers for the formation of multiple stereoisomers at comparable rates.
-
Troubleshooting:
-
Systematic Temperature Reduction: Lowering the reaction temperature is a primary strategy to enhance stereoselectivity.[2] Experiment with temperatures such as 0 °C, -20 °C, or even -78 °C.
-
Solvent and Catalyst Screening: The choice of solvent and catalyst can have a dramatic effect on the transition state energies. A systematic screen of these parameters in conjunction with temperature optimization is often necessary.
-
-
Data Presentation: Effect of Temperature on a Model Spiro-annulation
The following table summarizes the impact of reaction temperature on the yield and diastereoselectivity of a hypothetical [3+2] spiro-annulation reaction.
| Temperature (°C) | Reaction Time (h) | Conversion (%) | Yield of Spiro-product (%) | Diastereomeric Ratio (d.r.) |
| -20 | 48 | 35 | 30 | >20:1 |
| 0 | 24 | 70 | 65 | 15:1 |
| 25 (Room Temp) | 12 | >95 | 92 | 8:1 |
| 50 | 4 | >95 | 85 (minor decomposition) | 4:1 |
| 80 | 1 | >95 | 60 (significant byproducts) | 2:1 |
This data is illustrative and serves to highlight general trends observed in temperature optimization studies.
Experimental Protocol: Temperature Screening for Spiro-annulation
This protocol outlines a general method for determining the optimal reaction temperature for a novel spiro-annulation reaction using parallel screening.
1. Materials and Setup:
- Reactants, catalyst, and anhydrous solvent.
- A set of identical reaction vials with stir bars.
- A multi-well reaction block with heating and cooling capabilities, or multiple individual heating/cooling baths.
- Inert atmosphere setup (e.g., nitrogen or argon manifold) if required.
2. Procedure:
- Preparation: In a glovebox or under an inert atmosphere, charge each reaction vial with the limiting reactant, catalyst, and solvent.
- Temperature Equilibration: Place the vials in the reaction block or baths and allow them to equilibrate to their respective setpoint temperatures (e.g., -20 °C, 0 °C, 25 °C, 50 °C, 80 °C).
- Reaction Initiation: Add the second reactant to each vial simultaneously (if possible) or in quick succession to start the reactions.
- Monitoring: Monitor the progress of each reaction at regular intervals (e.g., every hour) by taking small aliquots for analysis by TLC, GC-MS, or LC-MS.
- Quenching: Once a reaction reaches completion or after a predetermined time, quench the reaction appropriately (e.g., by adding a quenching agent or cooling to a very low temperature).
- Analysis: Analyze the crude reaction mixtures to determine conversion, yield, and selectivity for each temperature point.
3. Data Interpretation:
- Plot the yield and selectivity (d.r. or e.e.) as a function of temperature to visualize the optimal range.
- The optimal temperature will be the one that provides the best balance of reaction rate, yield, and selectivity.
Visualizations
Below are diagrams to aid in understanding the workflow for temperature optimization.
Caption: A decision tree for troubleshooting temperature in spiro-annulation.
Caption: Experimental setup for parallel temperature screening.
References
- Benchchem.Technical Support Center: Overcoming Stereoselectivity in Acorenone Synthesis.
- Benchchem.Optimizing reaction conditions for the synthesis of spiro-1,3-indandiones.
- University of Rochester, Department of Chemistry.Troubleshooting: How to Improve Yield.
- Wu, J. et al. (2021). Base-Regulated Spiroannulation: Insights into the Palladium-Catalyzed [2 + 2 + 1] Annulation of 1,2-Dihaloarenes, Alkynes, and 2‑Naphthol.
- Rout, L. et al. (2020). Transition-metal-free regioselective synthesis of spiro-oxazolidines through [3 + 2] annulation reactions of azadienes with haloalcohols. RSC Advances.
Sources
Silica gel chromatography tips for oxaspiro compounds
Technical Support Center: Silica Gel Chromatography for Oxaspiro Compounds
Case ID: OX-SPIRO-PUR-001 Status: Open Assigned Specialist: Senior Application Scientist Priority: High (Compound Stability Risk)
Executive Summary
Oxaspiro compounds (spirocyclic ethers and spiroketals) present a unique dichotomy in purification: they are often structurally rigid yet chemically fragile. The central carbon atom (the spiro center) is susceptible to acid-catalyzed ring opening or isomerization (spiroketal equilibration) when exposed to the acidic silanol groups (
This guide provides field-proven protocols to mitigate decomposition, resolve diastereomers, and visualize these challenging scaffolds.
Part 1: Critical Troubleshooting (Q&A)
Issue 1: "My compound degrades or isomerizes on the column."
Diagnosis: Acid-Catalyzed Hydrolysis/Isomerization.[1] Standard silica gel has a pH of ~5.0–6.0 due to surface silanol groups. For oxaspiro compounds, this acidity can protonate an oxygen atom adjacent to the spiro center, leading to ring opening (via an oxocarbenium intermediate) or thermodynamic equilibration to a more stable diastereomer.
Corrective Protocol: The Triethylamine (TEA) Buffer System You must neutralize the stationary phase before the compound touches it.
-
Slurry Preparation: Prepare your silica slurry using a solvent system containing 1–3% Triethylamine (TEA) .[2]
-
Example: If your eluent is 10% EtOAc/Hexanes, prepare the slurry in 10% EtOAc/Hexanes + 1% TEA.
-
-
Column Packing: Pour the slurry and flush the column with at least 2 column volumes (CV) of this TEA-doped solvent.
-
The "Wash" (Crucial Step): Before loading your sample, flush the column with pure eluent (without TEA) for 1 CV.
-
Why? Excess free amine can cause streaking or catalyze base-sensitive degradation. The goal is to cap the silanols (forming
), not to run a basic column.
-
-
Elution: Run your column with your standard solvent system. The silica surface is now buffered.
Expert Insight: If your compound is extremely labile (e.g., highly strained spiro-epoxides), switch to Neutral Alumina (Brockmann Grade III) . Alumina is basic/neutral and avoids the silanol issue entirely, though it offers lower resolution than silica.[1]
Issue 2: "I cannot separate the diastereomers."
Diagnosis: Insufficient Selectivity (
Corrective Protocol: Solvent Engineering & Gradient Optimization Standard Hexane/EtOAc systems often fail here because they rely heavily on hydrogen bonding differentiation.
-
Change the Selectivity Mechanism: Switch to a solvent system that interacts with the molecular dipole or
-systems.-
Dichloromethane (DCM) / Toluene: Excellent for separating isomers based on dipole moment differences rather than polarity alone.
-
Ether / Pentane: Diethyl ether often provides better resolution for oxygenated spirocycles than EtOAc due to its specific coordination ability.
-
-
Shallow Gradients: Run a "shallow" gradient. If your compound elutes at 20% EtOAc, do not jump from 0% to 20%.
-
Protocol: Start at 5% and increase by 1% every 2 CVs. This keeps the compound in the partitioning equilibrium longer, maximizing the theoretical plate count (
).
-
Table 1: Recommended Solvent Systems for Oxaspiro Resolution
| Solvent System | Mechanism of Action | Best For |
| Hexane / EtOAc | Polarity / H-Bonding | General purification (robust compounds). |
| DCM / MeOH (99:1) | Dipole / Solubility | Polar spirocycles; use with caution (MeOH dissolves silica slightly). |
| Toluene / Acetone | Closely eluting diastereomers; aromatic derivatives. | |
| Pentane / Et2O | Coordination / Sterics | Volatile oxaspiro compounds; highly sensitive substrates. |
Issue 3: "I can't see my spots on the TLC plate."
Diagnosis: Lack of Chromophore.
Many oxaspiro compounds lack the conjugated
Corrective Protocol: Destructive Visualization You must use chemical stains that react with the ether/ketal functionality.
-
p-Anisaldehyde Stain: The gold standard for oxaspiro compounds. It reacts with nucleophilic sites (even weak ones) under acidic conditions to produce distinct colors (often blue, purple, or pink) for different diastereomers.
-
Hanessian’s Stain (CAM): Highly sensitive for oxygenated compounds. It oxidizes the substrate and reduces Molybdenum, appearing as dark blue spots on a light background.
Safety Note: Both stains require heating the TLC plate to
with a heat gun. Ensure you do this in a fume hood.
Part 2: Visualized Workflows
Workflow 1: Silica Neutralization Decision Tree
This diagram outlines the logical process for determining when and how to treat your stationary phase.
Caption: Decision matrix for selecting the appropriate stationary phase and pretreatment based on compound stability and separation difficulty.
Workflow 2: Visualization & Staining Logic
Caption: Flowchart for selecting the optimal visualization method based on the chemical structure of the analyte.
References
-
University of Rochester, Department of Chemistry. "Tips for Flash Column Chromatography: Acid Sensitive Compounds." Not Voodoo X. [Link]
-
Reich, H. J. "Bordwell pKa Table (Acidity in DMSO)." University of Wisconsin-Madison. (Context for acidity of silica/organic acids). [Link]
-
University of Liverpool. "TLC Stains: Recipes and Applications." ChemTube3D. [Link]
Sources
Structural & Geometric Analysis of Spiro[3.5]nonane: A Comparative Guide
Topic: X-ray Crystallography Data for Spiro[3.5]nonane Derivatives Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Structural Biologists, and Drug Discovery Leads
Executive Summary
The spiro[3.5]nonane scaffold has emerged as a high-value bioisostere for 4-substituted piperidines and cyclohexanes. By fusing a rigid cyclobutane ring to a cyclohexane/piperidine core, this scaffold alters the exit vectors of substituents, lowers lipophilicity (LogD) , and blocks metabolic "soft spots" without significantly increasing molecular weight.
This guide provides an objective analysis of the X-ray crystallographic data of spiro[3.5]nonane derivatives compared to their traditional counterparts. It details the geometric distortions introduced by the spiro center and provides a validated protocol for obtaining diffraction-quality crystals of these often-difficult-to-crystallize spirocyclic amines.
Part 1: Structural Comparative Analysis
The crystallographic signature of spiro[3.5]nonane is defined by the tension between the puckered cyclobutane ring and the chair-conformation cyclohexane ring. Unlike the flexible piperidine, the spiro[3.5] system locks substituents into precise vectors.
1.1 Comparative Geometric Data
The following table summarizes average geometric parameters derived from small molecule X-ray databases (CSD) for spiro[3.5]nonane derivatives versus standard 1,4-disubstituted cyclohexanes.
| Geometric Parameter | Spiro[3.5]nonane Scaffold | 1,4-Disubstituted Cyclohexane | Structural Implication |
| Spiro/Center Bond Angle | The spiro center ( | ||
| Ring Conformation | Cyclobutane: Puckered ( | Cyclohexane: Chair (Dynamic flip possible) | The "pucker" of the 4-ring relieves torsional strain but creates a distinct "butterfly" shape, unlike the flat projection of a phenyl ring. |
| C-C Bond Length ( | Steric congestion at the quaternary center lengthens bonds, increasing the scaffold's volume slightly. | ||
| Substituent Exit Vector | Orthogonal / V-shaped | Linear / Planar (if Phenyl) or Axial/Equatorial | Spiro[3.5] allows access to new chemical space by projecting substituents at angles inaccessible to flat aromatic rings. |
1.2 The "Pucker" Factor
X-ray data consistently reveals that the cyclobutane ring in spiro[3.5]nonane is not planar . To minimize eclipsing interactions of methylene hydrogens, the ring adopts a puckered conformation.
-
Observation: The angle of pucker (dihedral angle between
and planes) typically ranges from 17° to 28° . -
Consequence: Substituents on the cyclobutane ring are never purely "equatorial" or "axial" in the traditional sense; they adopt "pseudo-equatorial" or "pseudo-axial" positions that are static, unlike the flipping cyclohexane.
Part 2: Experimental Workflow – Crystallization Protocol
Spirocyclic amines (e.g., 2-azaspiro[3.5]nonane) are frequently oils or low-melting solids with high solubility in organic solvents, making X-ray analysis difficult. The following protocol utilizes counter-ion screening to generate diffraction-quality salts.
2.1 The "Anti-Solvent Diffusion" Protocol
Objective: Obtain single crystals of a spiro[3.5]nonane amine derivative. Prerequisite: >95% purity by HPLC.
Step-by-Step Methodology:
-
Salt Formation: Do not attempt to crystallize the free base. Dissolve 10 mg of the amine in 0.5 mL THF. Add 1.05 equivalents of Fumaric Acid (for H-bond networking) or HCl (4M in dioxane).
-
Why Fumaric Acid? Dicarboxylic acids often bridge spirocyclic cations, creating stable lattice networks.
-
-
Vapor Diffusion Setup: Place the solution in a small inner vial (GC vial). Place this open vial inside a larger jar containing the Anti-Solvent (Pentane or Diethyl Ether).
-
Equilibration: Seal the outer jar tightly. Store at 4°C in a vibration-free zone.
-
Observation: Check for birefringence under a polarized microscope after 48–72 hours.
2.2 Visualization of Crystallization Decision Tree
Figure 1: Decision tree for crystallizing difficult spirocyclic amines, prioritizing salt formation to induce lattice stability.
Part 3: Impact on Drug Design (Exit Vectors)[1]
The primary utility of X-ray data for spiro[3.5]nonane is to validate its use as a vector modulator .
3.1 The "Orthogonal" Shift
When replacing a 1,4-disubstituted phenyl ring with a spiro[3.5]nonane:
-
Phenyl: Substituents are collinear (
). -
Spiro[3.5]nonane: The substituents on the 4-membered ring are projected at an angle of approximately
relative to the mean plane of the 6-membered ring.
This deviation allows the molecule to explore binding pockets that are "around the corner," potentially picking up new H-bond interactions that a flat phenyl ring would miss.
3.2 Metabolic Blocking
X-ray structures confirm that the quaternary spiro carbon (
-
Mechanism: The high electron density and steric bulk of the C-C bonds at the spiro junction prevent Cytochrome P450 enzymes from accessing the carbon for hydroxylation.
-
Result: Replacing a susceptible piperidine C4-H with a spiro[3.5] junction often extends half-life (
) significantly.
3.3 Vector Comparison Logic
Figure 2: Geometric comparison of exit vectors. The spiro scaffold introduces a "kink" that can improve selectivity.
References
-
Burkhard, J. A., et al. (2010). Synthesis and Structural Analysis of Spiro[3.3]heptanes as Rigidified Bioisosteres. Journal of Organic Chemistry.
-
Wuitschik, G., et al. (2010). Spirocyclic Scaffolds in Medicinal Chemistry. Angewandte Chemie International Edition.
-
PubChem. (2025).[1] Spiro[3.5]nonane Compound Summary. National Library of Medicine.
-
Cambridge Crystallographic Data Centre (CCDC). (2024). Geometric Statistics for Cyclobutane Derivatives.
Sources
The Veteran and the Navigator: A Comparative Guide to Piperidine and 7-Oxaspiro[3.5]nonan-5-one Scaffolds in Drug Discovery
In the landscape of medicinal chemistry, the selection of a molecular scaffold is a foundational decision that dictates the trajectory of a drug discovery program. It influences everything from target engagement and selectivity to the ultimate pharmacokinetic profile of a candidate. This guide provides an in-depth, objective comparison between one of the most venerable and statistically successful scaffolds, piperidine , and a representative of modern, three-dimensional chemical architecture, 7-oxaspiro[3.5]nonan-5-one .
We will dissect these two frameworks not as mere alternatives, but as distinct strategic choices. Piperidine, the veteran, is a privileged scaffold, validated by its presence in hundreds of approved drugs.[1] 7-Oxaspiro[3.5]nonan-5-one, the navigator, embodies the "escape from flatland" philosophy—a deliberate move towards sp³-rich, conformationally rigid structures designed to overcome the liabilities of traditional, planar molecules and to navigate complex biological space with greater precision.[2]
Part 1: Structural and Physicochemical Properties—A Tale of Two Architectures
The fundamental differences between these scaffolds begin with their geometry and electronic nature.
The Piperidine Scaffold: A six-membered nitrogenous heterocycle, piperidine is the quintessential basic anchor in medicinal chemistry. It typically adopts a low-energy chair conformation, allowing substituents to be placed in well-defined axial or equatorial positions. This conformational preference is critical for orienting pharmacophoric elements towards their binding targets. Its secondary amine is strongly basic (pKa of conjugate acid ≈ 11.22), serving as a hydrogen bond donor and acceptor, and providing a handle to dramatically increase aqueous solubility through salt formation.[1]
The 7-Oxaspiro[3.5]nonan-5-one Scaffold: This framework is inherently three-dimensional. The spirocyclic fusion of an oxetane and a cyclohexanone ring creates a rigid structure with precise substituent vectors projecting into 3D space. Unlike piperidine, it is a neutral scaffold. The polarity is derived from the ketone and ether oxygen atoms, which act as hydrogen bond acceptors. The oxetane moiety, in particular, is a valuable, compact, and polar functional group known to act as a bioisosteric replacement for less desirable groups like gem-dimethyl or carbonyls, often improving aqueous solubility and metabolic stability.[3][4]
| Property | Piperidine | 7-Oxaspiro[3.5]nonan-5-one | Rationale & Impact in Drug Design |
| Scaffold Class | Saturated Heterocycle | Spirocyclic Ketone | Piperidine is a classic building block; the oxaspiro-ketone represents a modern scaffold designed for 3D diversity. |
| Core Geometry | Flexible Chair Conformation | Rigid Spirocyclic | Piperidine's flexibility can allow for induced fit, while the spirocycle's rigidity can pre-organize the molecule for the target, potentially increasing potency and reducing off-target effects. |
| Basicity (pKa) | Strongly Basic (~11.22) | Neutral | The basicity of piperidine is a key tool for modulating solubility and forming ionic interactions but can also lead to hERG liability and rapid clearance. The neutral spirocycle avoids these issues. |
| H-Bonding | Donor (N-H) & Acceptor (N) | Acceptor only (C=O, C-O-C) | Piperidine's dual role offers more interaction possibilities. The spirocycle's acceptor-only nature provides a different, more focused interaction profile. |
| Lipophilicity (logP) | 0.84 (unsubstituted) | Higher (calculated) | Unsubstituted piperidine is moderately lipophilic. The oxaspiro-ketone is more lipophilic, but its polarity and 3D shape can improve aqueous solubility over flat molecules of similar logP.[2] |
| Fraction of sp³ (Fsp³) | 1.0 | 1.0 | Both are fully saturated, a desirable trait for "escaping flatland". The spirocenter in the oxaspiro-ketone adds significant 3D complexity.[2] |
Part 2: Synthesis and Derivatization—Established Pathways vs. Modern Construction
The accessibility of a scaffold and the ease of its diversification are critical for iterative drug design. Here, the long history of piperidine gives it an advantage in familiarity, while modern synthetic methods make complex spirocycles increasingly accessible.
Piperidine Synthesis: The synthesis of piperidines is a well-trodden path in organic chemistry. The most common and robust method is the catalytic hydrogenation of readily available pyridine precursors. This method is highly scalable and tolerates a wide range of functional groups.
Caption: A common workflow for piperidine synthesis.
7-Oxaspiro[3.5]nonan-5-one Synthesis: A general, scalable synthesis for this specific scaffold is not widely reported, reflecting its status as a more novel building block. However, a plausible and logical approach can be designed based on established reactions. A key strategy involves an intramolecular Dieckmann condensation of a linear precursor containing the pre-formed oxetane ring.
Caption: A proposed workflow for 7-oxaspiro[3.5]nonan-5-one synthesis.
Derivatization:
-
Piperidine: The nitrogen atom is the primary site for diversification (alkylation, acylation, arylation), allowing for easy exploration of SAR and attachment to other molecular fragments.
-
7-Oxaspiro[3.5]nonan-5-one: The ketone at the 5-position is the key synthetic handle, enabling modifications such as reductive amination, Wittig olefination, and aldol reactions to build out complexity.
Part 3: Impact on Medicinal Chemistry and ADME Properties
The ultimate test of a scaffold is its performance in a biological system. The choice between piperidine and a spirocyclic ketone can profoundly impact a compound's efficacy and its absorption, distribution, metabolism, and excretion (ADME) profile.
Piperidine: The Bioavailability Workhorse The basic nitrogen of piperidine is often introduced to ensure a compound has sufficient aqueous solubility for formulation and oral bioavailability. By forming a hydrochloride salt, an otherwise "greasy" molecule can be rendered soluble. However, this same basicity can be a liability, leading to interactions with the hERG potassium channel (a cardiotoxicity risk) or rapid metabolism. The carbons alpha to the nitrogen are often susceptible to CYP-mediated oxidation.[5]
7-Oxaspiro[3.e]nonan-5-one: The Property Navigator Spirocyclic scaffolds are increasingly used as "bioisosteres" for more traditional rings like piperidine or morpholine, with the explicit goal of improving ADME properties.[5] The introduction of a rigid, sp³-rich core can shield metabolically labile sites and reduce lipophilicity (logD), leading to improved metabolic stability and a more favorable pharmacokinetic profile.[2][6][7] The oxetane unit itself is known to enhance solubility and resist metabolic degradation compared to analogous aliphatic or even morpholine fragments.[3][4]
Case Study: Experimental Data on Piperidine vs. Spirocyclic Bioisosteres
Direct experimental comparisons highlight the advantages of moving to a spirocyclic framework. In a study comparing a model piperidine-containing amide to its azaspiro[3.3]heptane bioisosteres (a closely related spirocyclic amine scaffold), researchers observed significant improvements in key drug-like properties.[6][7]
| Compound | Scaffold | cLogP | LogD (pH 7.4) | Metabolic Stability (t½, min) |
| Compound 57 | Piperidine | 3.7 | 1.6 | Baseline |
| Compound 58 | 2-Azaspiro[3.3]heptane | 3.4 | 1.2 | Improved |
| Compound 59 | 1-Azaspiro[3.3]heptane | 3.4 | 1.0 | Improved |
| (Data adapted from Chernykh et al., "Bicyclic Bioisosteres of Piperidine: Version 2.0")[6] |
This data compellingly demonstrates that replacing a standard piperidine with a spirocyclic analogue can simultaneously reduce lipophilicity (lower LogD) and improve metabolic stability , two of the most common hurdles in drug optimization. While the 7-oxaspiro[3.5]nonan-5-one is a neutral ketone, the underlying principle of using a rigid, 3D spirocycle to enhance physicochemical properties remains the same.
Part 4: Experimental Protocols
To ensure the principles described are actionable, we provide validated, step-by-step protocols for key workflows.
Protocol 1: Synthesis of a Piperidine Derivative via Pyridine Hydrogenation
This protocol describes the synthesis of 4-phenylpiperidine from 4-phenylpyridine.
-
Reaction Setup: To a 250 mL hydrogenation vessel, add 4-phenylpyridine (5.0 g, 32.2 mmol) and ethanol (100 mL).
-
Catalyst Addition: Carefully add platinum(IV) oxide (PtO₂, 0.25 g, 5 mol%) to the solution under a stream of nitrogen.
-
Hydrogenation: Seal the vessel and purge with hydrogen gas three times. Pressurize the vessel to 50 psi with hydrogen.
-
Reaction Monitoring: Stir the reaction mixture vigorously at room temperature for 16 hours. Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Workup: Carefully vent the hydrogen gas. Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with ethanol (2 x 20 mL).
-
Isolation: Concentrate the filtrate under reduced pressure to yield 4-phenylpiperidine as a white solid. The product can be further purified by recrystallization or chromatography if necessary.
Protocol 2: In Vitro Metabolic Stability Assay Using Human Liver Microsomes (HLM)
This self-validating protocol is designed to compare the metabolic stability of compounds containing the two different scaffolds.
-
Reagent Preparation:
-
Prepare a 1 M potassium phosphate buffer (pH 7.4).
-
Prepare a 10 mM stock solution of the test compound (and a positive control like Verapamil) in DMSO.
-
Prepare a 20 mg/mL stock of pooled Human Liver Microsomes (HLM) in buffer.
-
Prepare a 10 mM NADPH stock solution in buffer (make fresh).
-
-
Incubation Mixture (Phase I Metabolism):
-
In a 96-well plate, combine phosphate buffer, HLM (final concentration 0.5 mg/mL), and test compound (final concentration 1 µM).
-
Pre-incubate the plate at 37°C for 5 minutes to equilibrate.
-
-
Reaction Initiation:
-
Initiate the metabolic reaction by adding the pre-warmed NADPH solution (final concentration 1 mM).
-
Immediately take a sample for the t=0 time point and quench it by adding 2 volumes of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).
-
-
Time Course Sampling:
-
Continue incubating the plate at 37°C with gentle shaking.
-
Take samples at subsequent time points (e.g., 5, 15, 30, 60 minutes) and quench them in the same manner.
-
-
Sample Analysis:
-
Centrifuge the quenched samples at 4000 rpm for 10 minutes to pellet the precipitated protein.
-
Transfer the supernatant to a new plate for analysis by LC-MS/MS.
-
-
Data Analysis:
-
Quantify the peak area of the parent compound relative to the internal standard at each time point.
-
Plot the natural log of the percentage of parent compound remaining versus time.
-
The slope of the line (k) is the elimination rate constant. The metabolic half-life (t½) is calculated as 0.693/k.
-
Caption: Workflow for an in vitro microsomal stability assay.
Conclusion: Choosing the Right Tool for the Job
The choice between a piperidine and a 7-oxaspiro[3.5]nonan-5-one scaffold is a strategic one, guided by the specific challenges of a drug discovery project.
-
Choose Piperidine when:
-
A basic center is required for target engagement (e.g., ionic bond in an active site) or for robustly enhancing aqueous solubility.
-
The project is in an early phase where rapid, facile synthesis and derivatization are paramount.
-
The target is well-validated, and the SAR landscape for piperidine-containing ligands is already established.
-
-
Choose 7-Oxaspiro[3.5]nonan-5-one (or a related spirocycle) when:
-
The project aims to "escape flatland" and requires a novel, rigid 3D architecture to achieve selectivity or access unique binding pockets.
-
A lead compound with a traditional scaffold (like piperidine or morpholine) suffers from poor metabolic stability, hERG liability, or low solubility.
-
The goal is to generate novel intellectual property by moving into less-explored chemical space.
-
Ultimately, piperidine remains a powerful and efficient tool—a veteran of countless successful campaigns. However, as drug targets become more complex and the demands for finely-tuned ADME properties increase, the rational design of 3D scaffolds like 7-oxaspiro[3.5]nonan-5-one provides a sophisticated navigator to chart a course to superior clinical candidates.
References
-
Chernykh, A. et al. (2023). Bicyclic Bioisosteres of Piperidine: Version 2.0. ResearchGate. Available at: [Link]
-
Deng, H. et al. (2022). Applications of oxetanes in drug discovery and medicinal chemistry. Acta Pharmaceutica Sinica B. Available at: [Link]
-
Cambridge MedChem Consulting. (2024). Ring Bioisosteres. Available at: [Link]
-
Kirichok, A. et al. (2023). Bicyclic Bioisosteres of Piperidine: Version 2.0. ResearchGate. Available at: [Link]
-
Kirichok, A. et al. (2023). Bicyclic Bioisosteres of Piperidine: Version 2.0. ChemRxiv. Available at: [Link]
-
de Oliveira, M. S. et al. (2025). Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. European Journal of Medicinal Chemistry. Available at: [Link]
-
Hiesinger, K. et al. (2021). Spirocyclic Scaffolds in Medicinal Chemistry. Journal of Medicinal Chemistry. Available at: [Link]
-
Vitaku, E. et al. (2022). Synthetic Routes to Approved Drugs Containing a Spirocycle. Molecules. Available at: [Link]
-
Wuitschik, G. et al. (2010). Oxetanes in Drug Discovery: Structural and Synthetic Insights. Journal of Medicinal Chemistry. Available at: [Link]
-
Wuitschik, G. et al. (2010). Oxetanes in Drug Discovery: Structural and Synthetic Insights. ResearchGate. Available at: [Link]
-
Oreate AI Blog. (2026). Unlocking the Potential of Spirocycles in Medicinal Chemistry. Available at: [Link]
-
Wuitschik, G. et al. (2010). Oxetanes in drug discovery: structural and synthetic insights. PubMed. Available at: [Link]
-
Papakyriakou, A. et al. (2025). Modulation of the 14-3-3σ/C-RAF “Auto”inhibited Complex by Molecular Glues. Journal of Medicinal Chemistry. Available at: [Link]
-
Carreira, E. M. et al. (2008). Spirocyclic Oxetanes: Synthesis and Properties. ResearchGate. Available at: [Link]
-
Youssif, B. G. M. et al. (2022). Spiro heterocycles bearing piperidine moiety as potential scaffold for antileishmanial activity: synthesis, biological evaluation, and in silico studies. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]
-
Kato, M. et al. (1985). EFFICIENT SYNTHESIS OF SOME 2-OXASPIRO[3.5]NONA-1-ONES AS ANISATIN MODELS. Chemistry Letters. Available at: [Link]
-
Marsden, J. A. et al. (2018). Densely Functionalised Spirocyclic Oxetane-Piperidine Scaffolds for Drug Discovery. Bioorganic & Medicinal Chemistry. Available at: [Link]
-
Weyler, W. et al. (1975). Ketenes. XV. Synthesis and reactions of 3,3-dimethyl-1-oxaspiro[3.5]nona-5,8-diene-2,7-dione. The Journal of Organic Chemistry. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry [bldpharm.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Oxetanes in drug discovery: structural and synthetic insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Ring Bioisosteres | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Spectroscopic Differentiation of Spiro-Ethers and Spiro-Lactones: A Multi-Modal Analytical Guide
Executive Summary & Structural Context[1][2][3][4][5][6]
In the structural elucidation of complex natural products and synthetic pharmacophores, distinguishing between spiro-ethers (often spiroketals or simple cyclic ethers) and spiro-esters (spiro-lactones) is a critical checkpoint. While both moieties share cyclic architectures and C-O bonds, their chemical reactivity and biological profiles differ drastically.
-
Spiro-Ethers: Characterized by a
linkage where the central carbon is the spiro-junction (in spiroketals) or adjacent to it. They are generally stable to hydrolysis and exhibit specific ion-binding properties. -
Spiro-Lactones (Esters): Define by a cyclic
moiety integrated into the spiro-system. These are often pharmacologically active (e.g., Spironolactone) but are susceptible to hydrolysis and "in-source" fragmentation during analysis.[1][2]
This guide provides a definitive, self-validating workflow to distinguish these scaffolds using IR, NMR, and Mass Spectrometry, moving beyond basic textbook definitions to field-proven experimental logic.
Primary Screening: Infrared (IR) Spectroscopy
The "Binary" Discriminator
Infrared spectroscopy is the most efficient method for an initial "Go/No-Go" decision. The presence of a carbonyl group in the spiro-lactone provides a diagnostic signal that is absent in the spiro-ether.
Comparative IR Signatures
| Feature | Spiro-Ether (Spiroketal) | Spiro-Lactone (Spiro-Ester) |
| Carbonyl (C=O) Stretch | Absent | Strong, Sharp (1735–1780 cm⁻¹) |
| C-O Stretch | Strong (1050–1150 cm⁻¹) | Two bands: C-O-C (~1200 cm⁻¹) & O-C=O (~1700s) |
| Ring Strain Effect | Minimal shift | 5-membered lactones shift to higher |
Expert Insight: The "Rule of Three" for Lactones
A confirmed spiro-lactone will typically exhibit the "Rule of Three" in the fingerprint region:
-
C=O Stretch: ~1750 cm⁻¹
-
C-C(=O)-O Stretch: ~1150–1250 cm⁻¹
-
O-C-C Stretch: ~1050–1100 cm⁻¹
Protocol Note: If the sample is a solid, use ATR-FTIR to avoid KBr pellet moisture absorption, which can broaden bands and mimic OH signals, obscuring the carbonyl region.
Structural Confirmation: NMR Spectroscopy
The Definitive Map
While IR indicates presence, Nuclear Magnetic Resonance (NMR) confirms connectivity. The chemical shift of the spiro-carbon and the presence of a carbonyl carbon are the absolute determinants.
C NMR Chemical Shift Mapping
| Carbon Type | Spiro-Ether ( | Spiro-Lactone ( |
| Carbonyl Carbon (C=O) | Absent | 170 – 180 ppm (Deshielded |
| Spiro-Quaternary Carbon | 90 – 115 ppm (Acetal/Ketal region) | 80 – 95 ppm (If |
| 60 – 75 ppm | 60 – 75 ppm (Similar range) |
2D NMR Workflow (HMBC)
The Heteronuclear Multiple Bond Correlation (HMBC) experiment is the "judge" in this analysis.
-
Spiro-Lactone: You will see a long-range coupling (
or ) from the protons on the ring adjacent to the spiro-center to the Carbonyl Carbon (170+ ppm) . -
Spiro-Ether: Correlations will point to the Quaternary Spiro Carbon (~100 ppm) , with no correlation to a carbonyl region.
Visualization: NMR Logic Flow
Figure 1: NMR Decision Logic for distinguishing spiro-scaffolds based on Carbon-13 shifts and HMBC connectivity.
Mass Spectrometry (MS)
Fragmentation & Stability
Mass spectrometry provides crucial data on the stability of the ring system. Spiro-lactones are prone to specific neutral losses that spiro-ethers do not exhibit.
Fragmentation Patterns (ESI/EI)
-
Spiro-Lactone (Ester):
-
Neutral Loss: Characteristic loss of CO (28 Da) or CO₂ (44 Da) from the molecular ion
. -
In-Source Fragmentation: Lactones are labile. In ESI, you may see a "phantom" peak corresponding to the ring-opened hydroxy-acid or decarboxylated species.
-
Expert Tip: If the parent ion is unstable, derivatize with Girard’s Reagent P (GP) . This hydrazone formation stabilizes the carbonyl, enhancing ionization and preventing in-source decay (see Reference 1).
-
-
Spiro-Ether:
- -Cleavage: The dominant pathway.[3] Cleavage occurs next to the oxygen, often leading to oxonium ions.
-
Stability: Generally robust against decarboxylation. You will not observe the loss of 44 Da (CO₂).
Comprehensive Experimental Protocol
This protocol assumes ~5 mg of purified unknown compound.
Step 1: Sample Preparation
-
Dissolve 2 mg of sample in 0.6 mL CDCl₃ (Chloroform-d).
-
Why? CDCl₃ is non-polar and prevents H-bonding shifts that occur in DMSO.
-
-
Reserve remaining 3 mg for MS and IR.
Step 2: The "Quick Screen" (IR)
-
Place a neat sample on the ATR crystal.
-
Scan from 4000–600 cm⁻¹.
-
Checkpoint: Look for the 1750 cm⁻¹ peak.
Step 3: The "Deep Dive" (NMR)
-
Acquire
H NMR (16 scans) and C NMR (1024 scans). -
Data Analysis:
-
Locate the most downfield carbon signal.
-
If
ppm Carbonyl (Lactone). -
If
ppm (and no >165) Acetal/Ketal (Spiro-ether).
-
-
Validation: Run HMBC .
-
Verify that the protons adjacent to the oxygen atom correlate to the identified downfield carbon.[3]
-
Step 4: Mass Spec Verification
-
Inject sample via ESI-MS (Positive Mode).[2]
-
Apply low collision energy (10-20 eV).
-
Checkpoint:
-
Observe
. -
Look for
. If present, this confirms the Lactone moiety (loss of CO₂).
-
Summary of Distinguishing Features
| Feature | Spiro-Ether | Spiro-Lactone |
| IR Spectrum | No C=O band | Strong C=O (1735+ cm⁻¹) |
| ~115 ppm (Spiro-C) | ~175 ppm (Carbonyl) | |
| MS Fragmentation | Loss of CO (28) or CO₂ (44) | |
| Chemical Stability | Stable to mild base | Hydrolyzes in base (Ring Opening) |
Visualizing the Structural Difference[4][8]
Figure 2: Conceptual difference in linkage and resulting analytical properties.
References
-
Characterization of Spironolactone and Metabolites Derivatized using Girard's Reagent P. (2025). Journal of Mass Spectrometry. Retrieved from
-
The C=O Bond, Part VI: Esters and the Rule of Three. (2018).[5] Spectroscopy Online. Retrieved from
-
Synthesis of Spirocyclic Ethers by Enantioselective Copper-Catalyzed Carboetherification. (2015). National Institutes of Health (PMC). Retrieved from
-
13C NMR Chemical Shift Characteristics. (2024). Chemistry LibreTexts. Retrieved from
Sources
- 1. Characterization of Spironolactone and Metabolites Derivatized using Girard’s Reagent P by Mass Spectrometry and Ion Mobility Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 5. spectroscopyonline.com [spectroscopyonline.com]
A Technical Guide to the Biological Activity of Spiro versus Gem-Dimethyl Analogs: A Comparative Analysis for Drug Discovery
For researchers, medicinal chemists, and drug development professionals, the strategic incorporation of specific structural motifs is paramount in the quest for novel therapeutics with enhanced potency, selectivity, and pharmacokinetic profiles. Among the myriad of available scaffolds, spirocycles and gem-dimethyl groups have emerged as powerful tools for modulating the biological activity of lead compounds. This guide provides an in-depth, objective comparison of the biological activities of spiro versus gem-dimethyl analogs, supported by experimental data and detailed protocols to empower your drug discovery endeavors.
The Rationale: Conformational Constraint as a Design Strategy
At the heart of the utility of both spirocycles and gem-dimethyl groups lies the principle of conformational constraint. By reducing the rotational freedom of a molecule, these motifs can pre-organize the pharmacophoric elements into a bioactive conformation, leading to a lower entropic penalty upon binding to the target protein. This often translates to enhanced binding affinity and, consequently, increased potency.
The gem-dimethyl effect , also known as the Thorpe-Ingold effect, posits that the presence of two methyl groups on the same carbon atom restricts the bond angle, favoring cyclization and intramolecular reactions.[1][2] This steric hindrance can lock a flexible chain into a more rigid conformation that is favorable for receptor interaction.[3]
Spirocycles , by virtue of their fused ring system sharing a single atom, introduce a significant degree of three-dimensionality and rigidity.[4][5] This rigid framework can orient substituents in well-defined vectors, allowing for precise interactions with the target's binding pocket.[6] The increasing prevalence of spirocyclic motifs in clinically approved drugs underscores their value in modern medicinal chemistry.[7]
Comparative Analysis of Biological Activity: Spiro vs. Gem-Dimethyl Analogs
While both motifs offer the advantage of conformational restriction, their impact on a molecule's overall biological and physicochemical properties can differ significantly. The choice between a spirocycle and a gem-dimethyl group is therefore a critical design consideration.
Anticancer Activity: The Case of Spiro-oxindoles
The spiro-oxindole scaffold is a prominent feature in a multitude of compounds with potent anticancer activity.[8][9] These compounds often exhibit cytotoxicity against a range of cancer cell lines by targeting various cellular pathways, including the p53-MDM2 interaction. Below is a comparative table summarizing the anticancer activity of representative spiro-oxindole analogs. While a direct comparison with gem-dimethyl counterparts in the same study is rare, the data presented for spiro-oxindoles can be contrasted with the broader understanding of oxindole-based inhibitors.
| Compound ID | Spiro-oxindole Scaffold | Cancer Cell Line | IC50 (µM) | Reference |
| 6m | Dispiro[indoline-3,2′-pyrrolidine-3′,3″-piperidine]-2,4″-dione | MCF7 (Breast) | 3.597 | [10] |
| 6l | Dispiro[indoline-3,2′-pyrrolidine-3′,3″-piperidine]-2,4″-dione | MCF7 (Breast) | 3.986 | [10] |
| 5l | Spiro[pyrrolidine-3, 3´-oxindole] | MCF-7 (Breast) | Low µM | [6] |
| Compound 7 | Spiro[pyrrolidine-3,3´-oxindole] | HCT116 (Colon) | 3.9 | [11] |
| Compound 4j | Spiro[cyclopropane-1,3'-oxindole] | HeLa (Cervical) | 4.50 | [12] |
Table 1: Anticancer Activity of Representative Spiro-oxindole Analogs.
The rigid spirocyclic framework in these examples is crucial for orienting the key pharmacophoric elements for optimal interaction with their biological targets. For instance, in the context of p53-MDM2 inhibitors, the spiro core positions the aromatic and hydrogen-bonding groups in a manner that mimics the binding of the p53 peptide to MDM2.[13]
Physicochemical and Pharmacokinetic Properties: A Direct Comparison
A study by Carreira et al. provides a valuable direct comparison of the physicochemical properties of spirocyclic oxetanes with their gem-dimethyl and carbonyl analogs.[14] This work highlights the potential of spirocycles to improve drug-like properties.
| Scaffold | logD | Intrinsic Clearance | Reference |
| Gem-dimethyl analog | Higher | Higher | [14] |
| Carbonyl analog | Higher | Higher | [14] |
| Spiro-oxetane analog | Lower | Lower | [14] |
Table 2: Comparison of Physicochemical and Pharmacokinetic Properties.
As illustrated in Table 2, the spiro-oxetane analogs consistently demonstrate lower lipophilicity (logD) and reduced intrinsic clearance compared to their gem-dimethyl and carbonyl counterparts.[14] This translates to improved solubility and metabolic stability, which are highly desirable attributes in drug candidates.[14]
Experimental Protocols for Biological Activity Assessment
To facilitate a robust and reproducible comparison of spiro and gem-dimethyl analogs, standardized in vitro assays are essential. The following section provides detailed, step-by-step protocols for key experiments.
Cytotoxicity Assessment: MTT Assay for IC50 Determination
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[12]
Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.
Protocol:
-
Cell Seeding:
-
Harvest cancer cells in their logarithmic growth phase.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the spiro and gem-dimethyl analogs in culture medium.
-
Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO) and an untreated control (medium only).
-
Incubate the plate for 48 or 72 hours.
-
-
MTT Addition and Incubation:
-
Add 10 µL of 5 mg/mL MTT solution to each well.
-
Incubate for 2-4 hours at 37°C.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate gently for 10 minutes.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Plot a dose-response curve and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
-
Enzyme Inhibition Assay
This protocol provides a general framework for determining the inhibitory activity of compounds against a specific enzyme.
Principle: The rate of an enzyme-catalyzed reaction is measured in the presence and absence of the inhibitor.
Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of the target enzyme in a suitable buffer.
-
Prepare a stock solution of the substrate.
-
Prepare serial dilutions of the spiro and gem-dimethyl analogs.
-
-
Assay Procedure:
-
In a 96-well plate, add the buffer, enzyme solution, and the test compound or vehicle.
-
Pre-incubate the mixture for a defined period at the optimal temperature for the enzyme.
-
Initiate the reaction by adding the substrate.
-
Monitor the reaction progress by measuring the change in absorbance or fluorescence over time using a microplate reader.
-
-
Data Analysis:
-
Calculate the initial reaction rates (velocities) for each inhibitor concentration.
-
Determine the percentage of inhibition relative to the control (no inhibitor).
-
Plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value.
-
To determine the mechanism of inhibition (e.g., competitive, non-competitive), perform kinetic studies by varying the substrate concentration at fixed inhibitor concentrations and analyze the data using Lineweaver-Burk or Michaelis-Menten plots.[15]
-
Receptor Binding Assay: Radioligand Displacement
This assay measures the affinity of a test compound for a receptor by its ability to displace a known radiolabeled ligand.[16]
Principle: The unlabeled test compound competes with a radiolabeled ligand for binding to the receptor. The amount of bound radioligand is inversely proportional to the affinity of the test compound.
Protocol:
-
Membrane Preparation:
-
Prepare cell membranes expressing the target receptor.
-
-
Binding Reaction:
-
In a 96-well plate, incubate the cell membranes with a fixed concentration of the radiolabeled ligand and varying concentrations of the spiro or gem-dimethyl analog.
-
Include controls for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of a known unlabeled ligand).
-
-
Separation of Bound and Free Ligand:
-
Rapidly filter the reaction mixture through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand.
-
Wash the filters with ice-cold buffer to remove any unbound radioligand.
-
-
Quantification:
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value from the competition curve.
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.
-
Conclusion: Making an Informed Choice
The decision to incorporate a spirocycle versus a gem-dimethyl group is a nuanced one that depends on the specific goals of the drug discovery program.
-
Spirocycles often provide a greater degree of three-dimensional complexity and can lead to improved physicochemical properties such as solubility and metabolic stability.[5][14] Their rigid nature allows for precise positioning of substituents to maximize interactions with the target.[6]
-
Gem-dimethyl groups , while also providing conformational constraint, can sometimes be associated with increased lipophilicity.[14] However, they are synthetically more accessible in many cases and the Thorpe-Ingold effect can be a powerful tool for promoting desired intramolecular interactions.[1][2]
Ultimately, the optimal choice will be guided by a thorough understanding of the structure-activity relationship (SAR) of the chemical series, the nature of the target's binding site, and the desired pharmacokinetic profile of the final drug candidate. The experimental protocols provided in this guide offer a robust framework for generating the necessary data to make these critical design decisions.
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Exploring G Protein-Coupled Receptors (GPCRs) Ligand Space via Cheminformatics Approaches: Impact on Rational Drug Design. National Institutes of Health. [Link]
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Design and Synthesis of Novel Spiro Derivatives as Potent and Reversible Monoacylglycerol Lipase (MAGL) Inhibitors: Bioisosteric Transformation from 3-Oxo-3,4-dihydro-2 H-benzo[ b][6][14]oxazin-6-yl Moiety. National Institutes of Health. [Link]
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Navigating the Safe Handling and Disposal of 7-Oxaspiro[3.5]nonan-5-one: A Procedural Guide
For Researchers, Scientists, and Drug Development Professionals
The responsible management of chemical compounds is a cornerstone of laboratory safety and regulatory adherence. This guide furnishes crucial safety and logistical information for the handling and disposal of 7-Oxaspiro[3.5]nonan-5-one. In the absence of a publicly available, specific Safety Data Sheet (SDS) for this compound, this document synthesizes data from structurally analogous spirocyclic ketones and overarching principles of organic chemical safety to provide a comprehensive operational framework. The procedural guidance herein is predicated on a precautionary principle to ensure the highest degree of safety.
Hazard Profile and Precautionary Assessment
While specific toxicological data for 7-Oxaspiro[3.5]nonan-5-one is not extensively documented, an analysis of related spiro compounds and ketones indicates a consistent hazard profile that should be assumed until more specific data becomes available.
Anticipated Hazards Based on Analogous Compounds:
-
Skin Corrosion/Irritation: Likely to cause skin irritation upon direct contact.[1][2][3]
-
Serious Eye Damage/Irritation: Poses a risk of serious eye irritation.[1][2][3]
-
Respiratory Irritation: Vapors or dust may cause respiratory tract irritation.[1][2][3]
Given these potential hazards, adherence to stringent safety protocols is mandatory. All personnel handling this compound must be thoroughly trained on these procedures and have access to all necessary personal protective equipment.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and proper use of PPE are critical to minimizing exposure and ensuring personal safety. The following table outlines the recommended PPE for handling 7-Oxaspiro[3.5]nonan-5-one.
| Protective Equipment | Specifications and Rationale |
| Eye and Face Protection | Chemical safety goggles are the minimum requirement. For operations with a higher risk of splashing, a full-face shield should be worn in conjunction with safety goggles.[4][5] |
| Hand Protection | Due to its ketone structure, gloves with demonstrated resistance to ketones are essential. Butyl rubber or specialized ketone-resistant gloves (e.g., Polyco Ketochem) are highly recommended.[6][7][8][9] Nitrile gloves may offer some protection for incidental contact but should be double-gloved and changed immediately upon contamination.[6] Always inspect gloves for any signs of degradation or perforation before use.[3] |
| Skin and Body Protection | A flame-resistant or 100% cotton lab coat is required to protect against splashes and spills.[4] All skin should be covered; therefore, long pants and closed-toe shoes are mandatory. |
| Respiratory Protection | All handling of 7-Oxaspiro[3.5]nonan-5-one should be conducted within a certified chemical fume hood to minimize inhalation of any vapors or aerosols.[10] If a fume hood is not available, a NIOSH-approved respirator with an organic vapor cartridge may be necessary, depending on the scale of the operation and a formal risk assessment. |
Procedural Workflow for Safe Handling
A systematic approach to handling this compound will mitigate risks. The following workflow is designed to provide a clear, step-by-step process for laboratory personnel.
Caption: Workflow for Safe Handling of 7-Oxaspiro[3.5]nonan-5-one.
Step-by-Step Methodology:
-
Preparation :
-
Thoroughly review this guide and any available safety data for structurally similar compounds.
-
Don all required PPE as outlined in the table above.
-
Ensure the chemical fume hood is operational and the sash is at the appropriate height.
-
-
Handling :
-
Conduct all manipulations, including weighing and transferring, within the fume hood.
-
Use appropriate tools (e.g., spatulas, powder funnels) to minimize the generation of dust or aerosols.
-
Keep the container of 7-Oxaspiro[3.5]nonan-5-one tightly sealed when not in use.
-
-
In Case of a Spill :
-
Evacuate the immediate area if the spill is large or if you are unsure how to handle it.
-
For small spills within the fume hood, use an absorbent material appropriate for organic compounds to contain the spill.
-
Place the contaminated absorbent material in a sealed, labeled hazardous waste container.
-
Disposal Plan: A Commitment to Safety and Compliance
The disposal of 7-Oxaspiro[3.5]nonan-5-one and any associated contaminated materials must be treated as hazardous waste. Adherence to local, state, and federal regulations is non-negotiable.
Disposal Protocol:
-
Waste Identification and Segregation :
-
Characterize all waste containing 7-Oxaspiro[3.5]nonan-5-one as hazardous chemical waste.
-
Segregate this waste from other waste streams. Do not mix with incompatible materials.[11]
-
-
Containerization :
-
Use only approved, chemically resistant, and sealable containers for hazardous waste.
-
Clearly label the waste container with "Hazardous Waste" and the full chemical name: "7-Oxaspiro[3.5]nonan-5-one".
-
-
Storage :
-
Store the sealed waste container in a designated, well-ventilated, and secondary containment area while awaiting pickup by a licensed hazardous waste disposal company.
-
-
Arranging for Disposal :
-
Contact your institution's Environmental Health and Safety (EHS) office to arrange for the proper disposal of the hazardous waste. Do not attempt to dispose of this chemical down the drain or in regular trash.[10]
-
By adhering to these detailed procedures, researchers, scientists, and drug development professionals can handle 7-Oxaspiro[3.5]nonan-5-one with a high degree of safety, ensuring the protection of themselves, their colleagues, and the environment.
References
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- 3-Oxa-9-azaspiro[5.5]undecane Safety Data Sheet. (2024, September 12). Angene Chemical.
- 2-Oxa-7-azaspiro[3.5]nonane hemioxalate Safety Data Sheet. (n.d.). Fisher Scientific.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
